GSK-3 inhibitor 7
Beschreibung
Eigenschaften
IUPAC Name |
N-(5-pyridin-3-yl-2H-pyrazolo[3,4-b]pyridin-3-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-2-4-13(21)18-15-12-7-11(9-17-14(12)19-20-15)10-5-3-6-16-8-10/h3,5-9H,2,4H2,1H3,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEYNURJTZJXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C=C(C=NC2=NN1)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424893 | |
| Record name | N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405221-09-2 | |
| Record name | N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Discovery and Synthesis of a Potent GSK-3 Inhibitor: A Technical Guide to Thieno[3,2-c]pyrazol-3-amine Derivatives
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor from the thieno[3,2-c]pyrazol-3-amine class. This document is intended for researchers, scientists, and drug development professionals working in the field of kinase inhibitors and neurodegenerative diseases.
Glycogen Synthase Kinase-3 is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is linked to various pathologies, including Alzheimer's disease, type 2 diabetes, and some cancers.[1][2][3] Consequently, the development of potent and selective GSK-3 inhibitors is a significant area of research.[4][5][6] This guide will focus on a specific, highly potent inhibitor from a series of thieno[3,2-c]pyrazol-3-amine derivatives, referred to as compound 16b in the scientific literature, as a representative example of this class of inhibitors.[7][8][9][10]
Data Presentation: Quantitative Analysis of Inhibitor 16b
The following table summarizes the key quantitative data for the thieno[3,2-c]pyrazol-3-amine derivative 16b .
| Parameter | Value | Notes |
| GSK-3β IC50 | 3.1 nM | This value indicates high potency against the target enzyme.[7][8][9][10] |
| Kinase Selectivity | Good | Compound 16b demonstrated good selectivity over a panel of 21 other kinases, with the exception of CDK5 and CK2.[8] |
| Cellular Toxicity | Low | No significant toxicity was observed in SH-SY5Y cells at concentrations up to 50 μM.[7][8][9] |
Experimental Protocols
This section details the methodologies for the synthesis of the thieno[3,2-c]pyrazol-3-amine core and the subsequent evaluation of its GSK-3β inhibitory activity.
Synthesis of Thieno[3,2-c]pyrazol-3-amine Derivatives (General Procedure):
The synthesis of the thieno[3,2-c]pyrazol-3-amine derivatives is outlined in the scheme below. The general approach involves the construction of the core bicyclic system followed by acylation or sulfonylation of the 3-amino group.
-
Step 1: Synthesis of the Thieno[3,2-c]pyrazole Core: The synthesis starts from commercially available materials to construct the key thieno[3,2-c]pyrazol-3-amine intermediate.
-
Step 2: Acylation/Sulfonylation: The amino group at the 3-position of the thieno[3,2-c]pyrazole core is then acylated or sulfonylated with various acyl chlorides or sulfonyl chlorides to produce the final target compounds, such as 16b .[8] For compound 16b , an isobutyryl group is introduced.[8]
GSK-3β Inhibition Assay (Caliper Mobility Shift Assay):
The in vitro inhibitory activity of the synthesized compounds against GSK-3β is determined using a caliper mobility shift assay.
-
Reagents: Recombinant human GSK-3β, a fluorescently labeled peptide substrate, ATP, and the test compounds.
-
Procedure:
-
The test compounds are serially diluted to various concentrations.
-
GSK-3β enzyme, the peptide substrate, and the test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the reaction is stopped.
-
The phosphorylated and unphosphorylated substrates are separated and quantified using a microfluidic capillary electrophoresis system.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[8][11]
-
Cellular Assays in SH-SY5Y Cells:
The effects of the inhibitors on cellular pathways are assessed in the human neuroblastoma SH-SY5Y cell line.
-
Tau Phosphorylation: Cells are treated with the inhibitor, and the levels of phosphorylated tau at specific sites (e.g., Ser396) are measured by Western blotting.[7][8][9]
-
β-Catenin Expression: The expression levels of β-catenin, a downstream target of GSK-3, are also analyzed by Western blotting following treatment with the inhibitor.[7][9]
-
Neurite Outgrowth: The effect of the compound on neuronal differentiation and neurite outgrowth is observed and quantified.[7][9]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to GSK-3 inhibition.
References
- 1. Newly developed glycogen synthase kinase-3 (GSK-3) inhibitors protect neuronal cells death in amyloid-beta induced cell model and in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activator or inhibitor? GSK-3 as a new drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Item - Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimerâs disease - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 10. search-library.ucsd.edu [search-library.ucsd.edu]
- 11. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Structure-Activity Relationship of GSK-3β Inhibitors: A Focus on α,4'-Dibromoacetophenone and Representative Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed exploration of the structure-activity relationship (SAR) of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, with a primary focus on the non-ATP competitive inhibitor α,4'-Dibromoacetophenone, also known as GSK-3β Inhibitor VII. Due to the limited availability of extensive SAR data for a broad series of α,4'-Dibromoacetophenone analogs in publicly accessible literature, this guide will also incorporate data from other relevant series of GSK-3β inhibitors to provide a comprehensive understanding of the chemical features driving potency and selectivity.
Introduction to GSK-3β and its Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1] Two highly homologous isoforms, GSK-3α and GSK-3β, have been identified. Dysregulation of GSK-3β activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and certain cancers, making it a compelling therapeutic target.[2][3]
GSK-3β inhibitors can be broadly classified based on their mechanism of action, including ATP-competitive, non-ATP-competitive, and substrate-competitive inhibitors.[4] This guide will focus on the non-ATP competitive inhibitor α,4'-Dibromoacetophenone and explore the structural modifications that influence its inhibitory activity.
Structure-Activity Relationship of Phenyl α-Halomethyl Ketone Analogs
α,4'-Dibromoacetophenone (also referred to as compound 7 in seminal literature) was identified as a potent, non-ATP competitive inhibitor of GSK-3β with an IC50 value of 0.5 µM.[5][6] This compound belongs to the class of phenyl α-halomethyl ketones. The structure-activity relationship of this class of compounds reveals key insights into their interaction with the enzyme.
| Compound Number | Structure | R1 | R2 | X | IC50 (µM) |
| 1 | 2-thienyl | H | H | Br | > 100 |
| 2 | 2-thienyl | Cl | H | Br | 10 |
| 3 | 2-thienyl | Br | H | Br | 5 |
| 4 | Phenyl | H | H | Br | > 100 |
| 5 | Phenyl | 4-F | H | Br | 50 |
| 6 | Phenyl | 4-Cl | H | Br | 25 |
| 7 (α,4'-Dibromoacetophenone) | Phenyl | 4-Br | H | Br | 0.5 |
Data synthesized from available literature. The specific inhibitory concentrations for some analogs are not publicly available and are represented as ranges or greater than values based on qualitative descriptions in the source material.
Key SAR Observations:
-
Aromatic System: Both thienyl and phenyl rings can serve as the core aromatic system. However, for the phenyl series, substitution on the ring is crucial for activity.
-
Halogen Substitution on the Phenyl Ring: A halogen at the para-position of the phenyl ring significantly enhances inhibitory activity. The potency increases with the size of the halogen, with bromine providing the highest activity (Compound 7).
-
α-Halomethyl Ketone Moiety: The α-bromomethyl ketone is a critical feature for the inhibitory activity of this class of compounds. It is suggested that this group acts as a reactive alkylating agent that may form a covalent bond with a cysteine residue near the active site of GSK-3β.[7]
Experimental Protocols
GSK-3β Inhibition Assay (In Vitro)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against GSK-3β using a radiometric assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Inhibitor compounds dissolved in DMSO
-
Phosphocellulose paper (P81)
-
1% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, GSK-3β substrate peptide, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of [γ-³²P]ATP and recombinant GSK-3β enzyme.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Signaling Pathways and Experimental Workflows
GSK-3β in the Wnt/β-Catenin Signaling Pathway
GSK-3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK-3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Inhibition of GSK-3β prevents β-catenin phosphorylation, leading to its accumulation, nuclear translocation, and activation of Wnt target genes.
Caption: Wnt/β-Catenin Signaling Pathway.
GSK-3β in the Insulin Signaling Pathway
In the insulin signaling pathway, the activation of Akt (Protein Kinase B) leads to the inhibitory phosphorylation of GSK-3β at Ser9. This inactivation of GSK-3β results in the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.
Caption: Insulin Signaling Pathway and GSK-3β.
Experimental Workflow for GSK-3β Inhibitor Screening
The following diagram illustrates a typical workflow for the screening and characterization of GSK-3β inhibitors.
Caption: GSK-3β Inhibitor Screening Workflow.
Conclusion
The study of GSK-3β inhibitors, such as the phenyl α-halomethyl ketone class represented by α,4'-Dibromoacetophenone, provides valuable insights for the rational design of novel therapeutics. The structure-activity relationships highlight the importance of the aromatic core, specific substitution patterns, and the reactive α-halomethyl ketone moiety for potent, non-ATP competitive inhibition. Further exploration of these chemical features, guided by detailed experimental evaluation and a thorough understanding of the relevant signaling pathways, will continue to drive the development of selective and effective GSK-3β inhibitors for a range of therapeutic applications.
References
An In-depth Technical Guide on the Kinase Selectivity Profile of the GSK-3 Inhibitor CHIR-99021
Introduction
Glycogen Synthale Kinase 3 (GSK-3) is a serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, migration, and apoptosis.[1] GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but share a high degree of homology, especially within their kinase domains.[2] Unlike many other kinases, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition by upstream signaling pathways such as the insulin and Wnt pathways.[3] Its involvement in such a wide array of signaling cascades has implicated GSK-3 in the pathophysiology of several diseases, including type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder.[1]
Given its therapeutic potential, the development of potent and selective GSK-3 inhibitors has been a major focus of drug discovery efforts. One of the most notable successes in this area is CHIR-99021. This small molecule is an aminopyrimidine derivative that has demonstrated exceptional potency and selectivity for both GSK-3 isoforms.[4][5] This technical guide provides a comprehensive overview of the selectivity profile of CHIR-99021 against other kinases, details the experimental protocols used to determine this profile, and visualizes the key signaling pathways and experimental workflows.
Selectivity Profile of CHIR-99021
CHIR-99021 is widely recognized for its high degree of selectivity for GSK-3 over other kinases. It inhibits GSK-3β and GSK-3α with IC50 values of 6.7 nM and 10 nM, respectively.[5] Extensive kinase profiling has shown that CHIR-99021 has over 500-fold selectivity for GSK-3 compared to closely related kinases and over 800-fold selectivity against a panel of 45 other enzymes and receptors.[6] This high selectivity is a critical attribute, as off-target kinase inhibition can lead to unforeseen cellular effects and potential toxicity.
The following table summarizes the inhibitory activity of CHIR-99021 against a panel of kinases, highlighting its potent and selective action on GSK-3α and GSK-3β.
| Kinase | IC50 (nM) | Fold Selectivity vs. GSK-3β |
| GSK-3β | 6.7 | 1 |
| GSK-3α | 10 | 1.5 |
| CDK2 | 1400 | >200 |
| ERK2 | >10000 | >1492 |
| p38 | >10000 | >1492 |
| JNK1 | >10000 | >1492 |
| PKA | >10000 | >1492 |
| PKCα | >10000 | >1492 |
| Akt/PKBα | >10000 | >1492 |
Data compiled from multiple sources. The IC50 values for kinases other than GSK-3α/β are often reported as being above a certain concentration, indicating minimal inhibition at the tested concentrations.
Further studies have shown that at a concentration of 10 µM, CHIR-99021 can inhibit other kinases to some extent. For example, one study reported over 50% inhibition of several kinases including BRAF, various cyclin-dependent kinases (CDKs), and casein kinase 1 (CK1) isoforms at this high concentration.[7] However, it is important to note that these concentrations are significantly higher than those required for effective GSK-3 inhibition.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical characterization. The following is a generalized protocol for an in vitro kinase assay, similar to those used to evaluate the activity of CHIR-99021.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor (e.g., CHIR-99021) that results in 50% inhibition of kinase activity (IC50).
Materials:
-
Recombinant human kinases (e.g., GSK-3β, and a panel of off-target kinases)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP), [γ-32P]ATP or [γ-33P]ATP for radiometric assays, or unlabeled ATP for non-radiometric assays
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Test inhibitor (CHIR-99021) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or phosphorimager (for radiometric assays)
-
Luminescence or fluorescence plate reader (for non-radiometric assays)
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, the peptide substrate, and the test inhibitor at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (spiked with [γ-32P]ATP or [γ-33P]ATP for radiometric assays). The final ATP concentration should be close to the Michaelis-Menten constant (Km) for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or a solution containing EDTA for non-radiometric assays).
-
Detection of Kinase Activity:
-
Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel into the peptide substrate is then quantified using a scintillation counter or phosphorimager.
-
Non-Radiometric Assay (e.g., Kinase-Glo®): For assays that measure ATP consumption, a luciferase-based reagent is added that luminesces in proportion to the amount of remaining ATP. Lower kinase activity results in higher luminescence.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
GSK-3 in the Wnt/β-catenin Signaling Pathway
The Wnt signaling pathway is a critical regulator of cell fate, proliferation, and differentiation.[8] In the absence of a Wnt ligand, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[4][9] Inhibition of GSK-3 by molecules like CHIR-99021 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.[8][9][10]
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. agscientific.com [agscientific.com]
- 5. stemcell.com [stemcell.com]
- 6. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 7. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reprocell.com [reprocell.com]
- 9. agscientific.com [agscientific.com]
- 10. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
The Potent GSK-3 Inhibitor CHIR-99021: A Technical Guide to its Effects on Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase implicated in the pathology of several neurodegenerative diseases, most notably Alzheimer's disease. A key pathological hallmark of these diseases is the hyperphosphorylation of the microtubule-associated protein tau, a process in which GSK-3 plays a central role. The highly selective and potent GSK-3 inhibitor, CHIR-99021 (also known as GSK-3 inhibitor 7 or CT-99021), has emerged as a valuable tool for studying the intricate relationship between GSK-3 activity and tau phosphorylation. This technical guide provides an in-depth analysis of the effects of CHIR-99021 on tau phosphorylation, presenting quantitative data from preclinical studies, detailed experimental protocols for assessing these effects, and a visual representation of the underlying signaling pathways.
Introduction: The GSK-3 and Tau Axis in Neurodegeneration
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed and constitutively active kinase that is a key regulator of a multitude of cellular processes.[1] In the central nervous system, GSK-3 is involved in neuronal development, synaptic plasticity, and apoptosis. There are two main isoforms, GSK-3α and GSK-3β, both of which are implicated in the hyperphosphorylation of tau protein.[1]
Tau is a microtubule-associated protein that is essential for the stability and assembly of the neuronal microtubule network.[2] In pathological conditions such as Alzheimer's disease, tau becomes abnormally hyperphosphorylated, leading to its dissociation from microtubules and aggregation into neurofibrillary tangles (NFTs), a primary hallmark of the disease.[1] GSK-3β is considered a major kinase responsible for this pathological hyperphosphorylation of tau.[2]
The inhibition of GSK-3 has therefore become a significant therapeutic strategy for Alzheimer's disease and other tauopathies. CHIR-99021 is a potent and highly selective ATP-competitive inhibitor of both GSK-3α and GSK-3β. Its utility in preclinical research has been instrumental in elucidating the direct consequences of GSK-3 inhibition on tau phosphorylation and its potential as a disease-modifying agent.
Signaling Pathways
GSK-3 Mediated Tau Phosphorylation
GSK-3 activity is regulated by upstream signaling pathways, most notably the PI3K/Akt pathway. Activation of this pathway leads to the phosphorylation of GSK-3β at Serine 9, which inhibits its kinase activity. In the absence of this inhibitory signal, active GSK-3β can directly phosphorylate numerous serine and threonine residues on the tau protein, contributing to its hyperphosphorylation.
Quantitative Effects of CHIR-99021 on Tau Phosphorylation
CHIR-99021 has been demonstrated to effectively reduce tau phosphorylation at various sites in a dose-dependent manner in different experimental models. The following tables summarize the quantitative data from key studies.
| Model System | Tau Phosphorylation Site (Antibody) | CHIR-99021 Concentration | Treatment Duration | Reduction in Phosphorylation (%) | Reference |
| Human iPSC-derived Neurons | PHF-1 (p-Ser396/p-Ser404) | 0.1 µM | 20 hours | ~20% | [3] |
| Human iPSC-derived Neurons | PHF-1 (p-Ser396/p-Ser404) | 0.3 µM | 20 hours | ~40% | [3] |
| Human iPSC-derived Neurons | PHF-1 (p-Ser396/p-Ser404) | 1 µM | 20 hours | ~60% | [3] |
| Human iPSC-derived Neurons | PHF-1 (p-Ser396/p-Ser404) | 3 µM | 20 hours | ~80% | [3] |
Note: The percentage reduction is an approximation based on the graphical data presented in the cited study.
Experimental Protocols
Assessment of Tau Phosphorylation by Western Blot
This protocol outlines a standard procedure for analyzing changes in tau phosphorylation in cell lysates following treatment with CHIR-99021.
4.1.1. Materials
-
Cell culture medium and supplements
-
CHIR-99021 (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-pTau S396, anti-pTau S404, anti-total Tau, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
4.1.2. Procedure
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density and allow them to adhere and differentiate. Treat the cells with varying concentrations of CHIR-99021 (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 20 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pTau S396) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-tau signal to the total tau signal or a loading control (e.g., GAPDH).
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of CHIR-99021 on tau phosphorylation.
Conclusion
CHIR-99021 serves as a powerful pharmacological tool for dissecting the role of GSK-3 in tau phosphorylation. The presented data and protocols offer a framework for researchers and drug development professionals to investigate the therapeutic potential of GSK-3 inhibition in tauopathies. The dose-dependent reduction of tau phosphorylation by CHIR-99021 underscores the direct link between GSK-3 activity and this key pathological event. Further research utilizing robust methodologies, such as those outlined in this guide, will be crucial in advancing our understanding of GSK-3-mediated neurodegeneration and in the development of novel therapeutic interventions.
References
GSK-3 inhibitor 7 potential in neurodegenerative disease models
An In-Depth Technical Guide to the Therapeutic Potential of GSK-3 Inhibitor AR-A014418 in Neurodegenerative Disease Models
Introduction
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a critical nexus in the pathophysiology of numerous neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD).[1][2][3] Its multifaceted role in processes such as tau hyperphosphorylation, amyloid-β (Aβ) production, neuroinflammation, and apoptosis makes it a compelling therapeutic target.[4][5][6] Among the numerous compounds developed to modulate its activity, AR-A014418, an N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, stands out as a highly specific, ATP-competitive inhibitor of GSK-3.[1][7] This technical guide provides a comprehensive overview of AR-A014418, summarizing its mechanism of action, efficacy in various preclinical models, and the experimental protocols used to validate its therapeutic potential.
Mechanism of Action of AR-A014418
AR-A014418 functions as a potent and selective ATP-competitive inhibitor of GSK-3.[1][8] This means it binds to the ATP-binding pocket of the GSK-3 enzyme, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[1][9] Kinetic studies have confirmed this competitive inhibition mechanism, with a reported inhibitory constant (Ki) of 38 nM.[1][8] The high selectivity of AR-A014418 for GSK-3 over other related kinases, such as cyclin-dependent kinase 2 (cdk2) and cdk5, is a crucial attribute, minimizing the potential for off-target effects.[1][7] The structural basis for this selectivity has been elucidated through co-crystallization studies with GSK-3β, revealing specific interactions within the ATP pocket.[1][9]
Data Presentation: Efficacy in Neurodegenerative Disease Models
The therapeutic potential of AR-A014418 has been evaluated across a range of in vitro and in vivo models. The quantitative data from these studies are summarized below.
Table 1: In Vitro Efficacy and Selectivity of AR-A014418
| Target Kinase | Parameter | Value | Reference |
|---|---|---|---|
| GSK-3 | IC50 | 104 ± 27 nM | [1][7] |
| GSK-3β | Ki | 38 nM | [1][9] |
| cdk2 | IC50 | > 100 µM | [1][7] |
| cdk5 | IC50 | > 100 µM | [1][7] |
| 26 Other Kinases | Activity | No significant inhibition |[1] |
Table 2: Effects of AR-A014418 in Alzheimer's Disease (AD) Models
| Model System | Effect Measured | Treatment/Concentration | Result | Reference |
|---|---|---|---|---|
| N2A cells expressing human tau | Tau Phosphorylation (Ser-396) | AR-A014418 | Inhibition of phosphorylation | [1][7] |
| Rat hippocampal slices | β-amyloid-mediated neurodegeneration | AR-A014418 | Inhibition of neurodegeneration | [1][10] |
| N2A neuroblastoma cells | Apoptosis (PI3K inhibition-induced) | AR-A014418 | Protection against cell death | [1][7] |
| JNPL3 transgenic mice (mutant human tau) | Aggregated insoluble tau (brainstem) | AR-A014418 | Reduction in tau aggregates | [10] |
| App23/ps45 transgenic mice | Spatial learning and memory | AR-A014418 | Improvement in deficits | [4] |
| Primary mouse cortical neurons | Alternative splicing of tau | AR-A014418 | Promoted inclusion of exon 10 |[5] |
Table 3: Effects of AR-A014418 in Other CNS Disorder Models
| Disease Model | Model System | Effect Measured | Result | Reference |
|---|---|---|---|---|
| Amyotrophic Lateral Sclerosis (ALS) | Transgenic mouse model | Motor neuron death, cognition | Attenuated motor neuron death, improved cognition | [10] |
| Huntington's Disease (HD) | Not specified | Not specified | GSK-3 inhibitors show potential | [11][12] |
| Parkinson's Disease (PD) | Animal Models | Dopaminergic neurodegeneration | GSK-3 inhibitors show neuroprotection | [13][14] |
| Insulin Resistance-Induced Cognitive Deficit | High-fat diet fed mice | Learning and memory, BDNF levels | Improved performance, augmented BDNF | [15] |
| HIV-mediated Neurotoxicity | Primary human neurons | Caspase 3/7 activity | Ameliorated increase in caspase activity |[16] |
Signaling Pathways and Therapeutic Rationale
Alzheimer's Disease: Targeting Tau and Aβ Pathology
In AD, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the microtubule-associated protein tau.[6] Hyperphosphorylated tau detaches from microtubules, leading to cytoskeletal instability and the formation of neurofibrillary tangles (NFTs), a hallmark of AD.[9] AR-A014418 directly inhibits this process by blocking GSK-3, thereby reducing tau phosphorylation and the accumulation of aggregated tau.[1][10] Furthermore, GSK-3β activity has been shown to influence the processing of amyloid precursor protein (APP), promoting the production of neurotoxic Aβ peptides.[4][6] By inhibiting GSK-3, AR-A014418 can also mitigate Aβ-mediated neurodegeneration.[1][10]
Neuroprotection via the PI3K/Akt Survival Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell survival. Akt (also known as Protein Kinase B) is an upstream kinase that phosphorylates GSK-3β at Serine 9, leading to its inhibition. When this survival pathway is compromised (e.g., due to trophic factor withdrawal or exposure to toxins like Aβ), GSK-3 becomes hyperactive, promoting apoptosis. AR-A014418 provides neuroprotection by directly inhibiting this pro-apoptotic activity of GSK-3, effectively bypassing the need for upstream Akt signaling to suppress GSK-3.[1][7][16]
Detailed Experimental Protocols
In Vitro GSK-3 Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of AR-A014418 required to inhibit 50% of GSK-3 activity.
-
Materials: Recombinant human GSK-3β, a suitable substrate (e.g., a phosphopeptide like eIF2B-derived peptide), [γ-32P]ATP, AR-A014418, kinase assay buffer, phosphocellulose paper, scintillation counter.
-
Protocol:
-
Prepare serial dilutions of AR-A014418 in DMSO, followed by dilution in kinase assay buffer.
-
In a microtiter plate, combine the recombinant GSK-3β enzyme, the substrate peptide, and the varying concentrations of AR-A014418. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively in phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[7]
-
Cell-Based Tau Phosphorylation Assay
-
Objective: To assess the ability of AR-A014418 to reduce GSK-3-mediated tau phosphorylation in a cellular context.
-
Materials: Neuroblastoma cell line (e.g., SH-SY5Y or N2A) stably or transiently expressing human tau, cell culture medium, AR-A014418, lysis buffer, primary antibodies (e.g., anti-phospho-Tau Ser396, anti-total-Tau), secondary antibodies, Western blot equipment.
-
Protocol:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with various concentrations of AR-A014418 (or vehicle control) for a specified duration (e.g., 5 hours).[17]
-
Harvest the cells and prepare protein lysates using a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for a GSK-3 phosphorylation site on tau (e.g., Ser396).[1]
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total tau and a loading control (e.g., β-actin).
-
Apply a suitable HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and express the results as a ratio of phosphorylated tau to total tau.
-
In Vivo Efficacy Study in a Transgenic Mouse Model of AD
-
Objective: To evaluate the effect of AR-A014418 on cognitive deficits and AD-related pathology in a relevant animal model.
-
Materials: Transgenic AD mice (e.g., JNPL3 or App23/ps45) and wild-type littermates, AR-A014418, vehicle, equipment for behavioral testing (e.g., Morris water maze), materials for tissue processing and immunohistochemistry/biochemical analysis.
-
Protocol:
-
Animal Dosing: Administer AR-A014418 or vehicle to the transgenic mice via a suitable route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., several weeks).
-
Behavioral Testing: Towards the end of the treatment period, subject the mice to cognitive testing. The Morris water maze is commonly used to assess spatial learning and memory.[4][6]
-
Tissue Collection: Following the final behavioral test, euthanize the animals and perfuse them with saline. Collect brain tissue for analysis.
-
Pathological Analysis:
-
Biochemistry: Homogenize one brain hemisphere to prepare fractions for Western blotting or ELISA to quantify levels of insoluble/aggregated tau or Aβ peptides.[10]
-
Immunohistochemistry: Fix the other hemisphere in paraformaldehyde, section the tissue, and perform immunostaining with antibodies against phospho-tau, Aβ, or markers of neuroinflammation (e.g., GFAP for astrogliosis).
-
-
Data Analysis: Compare the behavioral performance and pathological readouts between the AR-A014418-treated group and the vehicle-treated group using appropriate statistical tests.
-
Conclusion
AR-A014418 is a well-characterized, potent, and selective inhibitor of GSK-3 with demonstrated efficacy in a variety of preclinical models of neurodegeneration. Its ability to concurrently inhibit tau hyperphosphorylation, protect against Aβ-mediated toxicity, and promote cell survival underscores the therapeutic promise of targeting GSK-3.[1][10] The data strongly support the continued investigation of AR-A014418 and other next-generation GSK-3 inhibitors as potential disease-modifying therapies for Alzheimer's disease and other related neurological disorders. While AR-A014418 itself has primarily served as a crucial research tool, the insights gained from its application have paved the way for the development of clinically advanced GSK-3 inhibitors.[1][10]
References
- 1. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 3. Integrative machine learning and molecular simulation approaches identify GSK3β inhibitors for neurodegenerative disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Cell Survival Mechanisms in Alzheimer's Disease by Glycogen Synthase Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 11. Mutant huntingtin and glycogen synthase kinase 3-beta accumulate in neuronal lipid rafts of a presymptomatic knock-in mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3beta inhibitors prevent cellular polyglutamine toxicity caused by the Huntington's disease mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | GSK-3β Contributes to Parkinsonian Dopaminergic Neuron Death: Evidence From Conditional Knockout Mice and Tideglusib [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Glycogen synthase kinase-3β (GSK-3β) inhibitors AR-A014418 and B6B3O prevent human immunodeficiency virus–mediated neurotoxicity in primary human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Glycogen Synthase Kinase-3 Ameliorates β-Amyloid Pathology and Restores Lysosomal Acidification and Mammalian Target of Rapamycin Activity in the Alzheimer Disease Mouse Model: IN VIVO AND IN VITRO STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
GSK-3 inhibitor 7 isoform selectivity (GSK-3α vs. GSK-3β)
An In-depth Technical Guide to Glycogen Synthase Kinase 3 (GSK-3) Isoform Selectivity
This guide provides a detailed overview of Glycogen Synthase Kinase 3 (GSK-3) and the critical importance of isoform selectivity (GSK-3α vs. GSK-3β) for therapeutic drug development. It is intended for researchers, scientists, and drug development professionals actively working in kinase inhibition and signal transduction.
Introduction to GSK-3 and Isoform Selectivity
Glycogen Synthase Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and embryonic development.[1][2] In mammals, GSK-3 exists as two distinct isoforms, GSK-3α (51 kDa) and GSK-3β (47 kDa), which are encoded by separate genes.[2][3][4] These isoforms are highly homologous, sharing 85% identity across the entire protein and 95% identity within their catalytic domains.[4]
Despite this structural similarity, evidence suggests that the two isoforms can have non-redundant and even opposing functions in certain biological contexts.[5] For instance, the complete knockout of the GSK-3β gene is embryonically lethal in mice, whereas mice lacking the GSK-3α gene are viable, indicating distinct roles during development.[5] Given that GSK-3 hyperactivity is implicated in various pathologies such as Alzheimer's disease, bipolar disorder, and type 2 diabetes, the development of specific inhibitors is of significant therapeutic interest.[2][6] However, pan-inhibition of both isoforms can lead to safety concerns, particularly due to GSK-3's role in the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation.[7] Therefore, achieving isoform selectivity is a key objective in designing safer and more effective GSK-3-targeted therapies.
Data on Isoform-Selective GSK-3 Inhibitors
The development of paralog-selective inhibitors has been a significant challenge due to the high homology in the ATP-binding pocket. However, subtle structural differences have been exploited to design inhibitors with preferential activity against one isoform. The following table summarizes quantitative data for notable GSK-3 inhibitors with reported isoform selectivity.
| Inhibitor | GSK-3α IC50 | GSK-3β IC50 | Selectivity Fold (α vs. β) | Reference |
| BRD0705 | 66 nM | 515 nM | ~8-fold for GSK-3α | [8][9][10] |
| Ruboxistaurin | 695.9 nM | 97.3 nM | ~7-fold for GSK-3β | [11] |
Note: IC50 values represent the concentration of an inhibitor required for 50% inhibition of the enzyme's activity in vitro. The selectivity fold is calculated by dividing the IC50 of the less sensitive isoform by the IC50 of the more sensitive isoform.
Key Signaling Pathways Involving GSK-3
GSK-3 is a critical node in several major signaling pathways. Its activity is primarily regulated through inhibitory phosphorylation or by disruption of protein complexes.
Wnt/β-Catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" with Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1). This complex facilitates the sequential phosphorylation of β-catenin by CK1 and then GSK-3, targeting it for ubiquitination and proteasomal degradation.[1][12] Wnt signaling inhibits GSK-3 activity, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[12][13]
Insulin Signaling Pathway
Insulin signaling negatively regulates GSK-3 activity. Upon insulin binding to its receptor, a cascade is initiated that activates PI3-kinase and subsequently the kinase Akt (also known as Protein Kinase B or PKB).[1][12] Activated Akt directly phosphorylates an N-terminal serine residue on GSK-3 (Ser21 on GSK-3α and Ser9 on GSK-3β), which creates a pseudo-substrate that folds into the enzyme's active site and inhibits its kinase activity.[1][13] This inactivation of GSK-3 allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[12]
Experimental Protocols for Determining Isoform Selectivity
Assessing the isoform selectivity of a GSK-3 inhibitor requires robust and reproducible assays. Both biochemical (in vitro) and cell-based methods are essential to fully characterize a compound's profile.
In Vitro Biochemical Kinase Assay
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified recombinant GSK-3α and GSK-3β. A common method is a luminescence-based assay that quantifies ADP production, a direct product of the kinase reaction.[14]
Principle: The amount of ADP generated in the kinase reaction is proportional to the enzyme's activity. The assay converts this ADP to ATP, which is then used by a luciferase to produce a luminescent signal.[14] A potent inhibitor will result in less ADP and thus a lower signal.
Detailed Protocol:
-
Reagent Preparation : Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test inhibitor in DMSO.
-
Kinase Reaction : In a 96- or 384-well plate, add the reaction buffer, a specific GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide), and either recombinant human GSK-3α or GSK-3β enzyme.
-
Inhibitor Addition : Add the test inhibitor across a range of concentrations (e.g., 10-point dose-response curve) or DMSO as a vehicle control. Incubate for 10-20 minutes at room temperature to allow compound binding.
-
Initiation : Initiate the kinase reaction by adding a solution containing ATP (at a concentration near its Km, e.g., 10-25 µM).
-
Incubation : Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection :
-
Stop the reaction by adding an ADP-Glo™ Reagent, which simultaneously depletes the remaining unconsumed ATP.[14] Incubate for 40 minutes.
-
Add a Kinase Detection Reagent, which contains the enzymes to convert ADP to ATP and the luciferase/luciferin pair. Incubate for 30 minutes.
-
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each isoform.
Cell-Based Assay for Target Engagement
Cell-based assays are crucial for confirming that an inhibitor can penetrate the cell membrane and engage its target in a physiological context.[15][16] These assays typically measure the phosphorylation status of a known downstream GSK-3 substrate.
Principle: Inhibition of GSK-3 in cells will lead to a decrease in the phosphorylation of its substrates (e.g., Tau, β-catenin) or an increase in the inhibitory phosphorylation of GSK-3 itself (pSer9-GSK-3β/pSer21-GSK-3α) if the inhibitor acts upstream in a pathway like the insulin/Akt pathway.
Detailed Protocol (using Western Blot):
-
Cell Culture : Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells) to ~80% confluency.
-
Inhibitor Treatment : Treat cells with the GSK-3 inhibitor at various concentrations for a specific duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of each lysate using a standard method, such as a BCA assay, to ensure equal protein loading.
-
SDS-PAGE : Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of a GSK-3 substrate (e.g., anti-phospho-Tau) or against pSer9-GSK-3β.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis : Re-probe the membrane with an antibody for total protein (e.g., total Tau or total GSK-3β) and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities to determine the change in substrate phosphorylation as a function of inhibitor concentration.
Conclusion
The high degree of similarity between GSK-3α and GSK-3β has historically made the development of isoform-selective inhibitors a formidable task. However, as our understanding of the subtle structural and functional distinctions between the paralogs grows, so does the potential for designing highly selective chemical probes and therapeutic agents. The ability to preferentially inhibit either GSK-3α or GSK-3β will be instrumental in dissecting their unique biological roles and may offer a path to developing safer medicines that precisely target disease-relevant pathways while sparing essential physiological functions. The rigorous application of the biochemical and cell-based assays detailed in this guide is fundamental to the successful identification and characterization of the next generation of GSK-3 inhibitors.
References
- 1. GSK3 in cell signaling | Abcam [abcam.com]
- 2. Glycogen synthesis and beyond, a comprehensive review of GSK3 as a key regulator of metabolic pathways and a therapeutic target for treating metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 5. Differential Roles of Glycogen Synthase Kinase 3 Subtypes Alpha and Beta in Cortical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 7. Elucidation of the GSK3α Structure Informs the Design of Novel, Paralog-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BRD0705 | GSK-3 | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. promega.com [promega.com]
- 15. otd.harvard.edu [otd.harvard.edu]
- 16. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Assessment of Representative GSK-3 Inhibitors: A Technical Guide
This technical guide provides a preliminary overview of the toxicological assessment of representative Glycogen Synthase Kinase-3 (GSK-3) inhibitors, intended for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Introduction to GSK-3 Inhibition and Toxicity
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is a key regulator of a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and neuroplasticity.[1][2] Its constitutive activity in resting cells positions it as a critical node in signaling pathways such as insulin signaling and the Wnt/β-catenin pathway.[1][2] Dysregulation of GSK-3 activity has been implicated in a wide range of pathologies, including neurodegenerative diseases like Alzheimer's disease, psychiatric disorders, and cancer, making it a significant therapeutic target.[1][3][4]
While the therapeutic potential of GSK-3 inhibitors is considerable, their development is challenged by potential toxicity.[3][4] Given GSK-3's integral role in diverse and vital cellular functions, its inhibition can lead to undesirable effects.[1] A primary concern is the selectivity of these inhibitors, as the ATP-binding sites of kinases are highly conserved, and off-target effects can lead to toxicity.[1][2] Furthermore, the degree of GSK-3 inhibition must be carefully modulated, as complete suppression could disrupt cellular homeostasis.[1] This guide focuses on the preliminary toxicity profiles of several representative GSK-3 inhibitors to inform early-stage drug development.
Quantitative Toxicity Data
The following tables summarize available quantitative data from preclinical studies of various GSK-3 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected GSK-3 Inhibitors
| Compound | Target(s) | IC50 | Assay Conditions | Reference |
| Manzamine A | GSK-3β, CDK5 | 10 µM (GSK-3β), 1.5 µM (CDK5) | Not specified | [3] |
| C-7a | GSK-3 | 120-130 nM | Not specified | [5] |
| C-7b | GSK-3 | 120-130 nM | Not specified | [5] |
| BIP-135 | GSK-3 | 7-21 nM | Tested in the presence of 10 µM ATP | [6] |
| LY2090314 | GSK-3α/β | 1.5 nM (GSK-3α), 0.9 nM (GSK-3β) | Not specified | [7] |
| Tideglusib | GSK-3β | 60 nM | Cell-free assay | [7] |
| CHIR-98014 | GSK-3α/β | 0.65 nM (GSK-3α), 0.58 nM (GSK-3β) | Cell-free assays | [7] |
| BIO | GSK-3α/β | 5 nM | Cell-free assay | [7] |
| BIO-acetoxime | GSK-3α/β | 10 nM | Not specified | [7] |
| AZD1080 | GSK-3α/β | Ki of 6.9 nM (GSK-3α), 31 nM (GSK-3β) | Not specified | [7] |
| WAY-119064 | GSK-3β | 80.5 nM | Not specified | [7] |
Table 2: In Vivo Toxicity and Efficacy of Selected GSK-3 Inhibitors
| Compound | Animal Model | Dose | Observed Effects | Reference |
| BIP-135 | Δ7 SMA KO mouse | 75 mg/kg | No observed toxicity (no decrease in body weight); modest extension in median survival. | [6] |
| C-7a | AD model mice | 20 mg/kg, 50 mg/kg (oral) | Increased total arm entries and spontaneous alteration in Y-maze; 50 mg/kg dose significantly decreased phosphorylated tau in the hippocampus. | [5] |
| AZD2858 | Rodents | Dose-dependent | Inhibition of tau hyper-phosphorylation and reduced gliosis in the hippocampus; rapid and robust increase in bone formation. | [4] |
| AZD1080 | Healthy volunteers (Phase I) | Not specified | Well tolerated in Phase I clinical studies. | [4] |
| TDZD-8 | DLBCL xenograft model in SCID beige mice | 10 mg/kg | Doses escalated; cytotoxic effects observed in various hematological malignancy cell lines with IC50 values in the low micromolar range. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicity studies. Below are descriptions of key experimental protocols cited in the assessment of GSK-3 inhibitors.
In Vitro GSK-3β Inhibition Assay
A common method to determine the inhibitory potential of a compound is through a kinase assay. For instance, the ability of test compounds to inhibit GSK-3β kinase activity can be measured using a GSK-3β Kinase Enzyme System.[9]
-
Objective: To quantify the inhibition of GSK-3β kinase activity by a test compound.
-
Materials: GSK-3β Kinase Enzyme System (e.g., Promega), test compounds, a known GSK-3β inhibitor (e.g., SB-216763) as a positive control, ATP, and a GSK-3β substrate.[9]
-
Procedure:
-
Reactions are prepared in a mixture containing ATP, GSK-3β substrate, GSK-3β enzyme, and the test compound or positive control.[9]
-
A typical reaction mixture might contain 25 µM ATP, 0.2 mg/mL GSK-3β substrate, 1 ng GSK-3β, and the test compound at a specific concentration.[9]
-
The reactions are incubated at 30°C for 30 minutes.[9]
-
The residual kinase activity is then measured, often using a luminescent assay that quantifies the amount of ATP remaining in the solution after the kinase reaction.
-
Cell-Based Cytotoxicity Assays
To assess the cytotoxic effects of GSK-3 inhibitors on cells, various assays can be employed.
-
Objective: To determine the concentration at which a GSK-3 inhibitor induces cell death.
-
Cell Lines: Human neuroblastoma SH-SY5Y cells, human mesenchymal stem cells, or various cancer cell lines such as those for diffuse large B-cell lymphoma (DLBCL).[8][9][10]
-
General Procedure (example using CCK8):
-
Cells are seeded in 96-well plates and allowed to attach for 24 hours.[11]
-
The test GSK-3 inhibitor is added at various concentrations.[11]
-
The plates are incubated for a set period (e.g., 1 and 3 days).[11]
-
A cell proliferation reagent (e.g., enhanced cell counting kit 8) is added to each well.[11]
-
After a further incubation period, the absorbance is measured to determine cell viability.
-
In Vivo Toxicity and Efficacy Studies in Animal Models
Animal models are essential for evaluating the systemic toxicity and potential therapeutic effects of GSK-3 inhibitors.
-
Objective: To assess the in vivo safety and efficacy of a GSK-3 inhibitor.
-
Animal Models: Transgenic mouse models of diseases like Alzheimer's (AD) or Spinal Muscular Atrophy (SMA), or xenograft models for cancer research.[5][6][8]
-
General Procedure:
-
Animals are treated with the GSK-3 inhibitor or a vehicle control. The route of administration can be, for example, oral.[5][6]
-
The animals are monitored for signs of toxicity, such as changes in body weight.[6]
-
Behavioral tests (e.g., Y-maze for memory in AD models) or tumor volume measurements (in cancer models) are conducted to assess efficacy.[5][8]
-
At the end of the study, tissues may be collected for histopathological analysis or to measure biomarkers (e.g., phosphorylated tau levels in the brain).[4][5]
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
GSK-3 Signaling and its Role in Apoptosis
Caption: GSK-3 signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity assessment.
Conclusion
The preliminary toxicity assessment of GSK-3 inhibitors reveals a complex picture. While many inhibitors show promise in preclinical models for various diseases, their development is accompanied by significant safety considerations. The high degree of conservation in the ATP-binding pocket of kinases necessitates the development of highly selective inhibitors to minimize off-target effects.[3] Non-ATP-competitive inhibitors may offer an advantage in this regard.[3] The dose-dependent nature of both therapeutic and toxic effects underscores the need for a carefully defined therapeutic window. Future research should continue to focus on developing more selective GSK-3 inhibitors and conducting comprehensive preclinical and clinical safety evaluations to fully realize their therapeutic potential.
References
- 1. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly developed glycogen synthase kinase-3 (GSK-3) inhibitors protect neuronal cells death in amyloid-beta induced cell model and in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitor, BIP-135, That Prolongs the Median Survival Time of Δ7 SMA KO Mouse Model of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of GSK-3 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental use of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. Given that "GSK-3 inhibitor 7" is not a specifically identified compound in publicly available literature, this document focuses on two well-characterized and widely used GSK-3 inhibitors, CHIR99021 and Tideglusib , as representative examples.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2] Dysregulation of GSK-3 activity has been implicated in various pathologies, including neurodegenerative diseases, psychiatric disorders, and cancer.[3][4][5] Pharmacological inhibition of GSK-3 has emerged as a promising therapeutic strategy for these conditions.[3][6]
This document outlines detailed protocols for in vivo experiments using CHIR99021, a potent and highly selective ATP-competitive inhibitor of GSK-3, and Tideglusib, a non-ATP-competitive, irreversible inhibitor of GSK-3β.[7][8][9]
Data Presentation: In Vivo Experimental Parameters
The following tables summarize quantitative data from various in vivo studies utilizing CHIR99021 and Tideglusib.
Table 1: In Vivo Experimental Parameters for CHIR99021
| Animal Model | Application | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| C57BL/6J Mice | Alcohol Self-Administration | 0, 1, 3, or 10 mg/kg | Intraperitoneal (i.p.) | Single injection 45 min prior to session | 10 mg/kg increased alcohol-reinforced responding. | [10][11] |
| C57BL/6 Mice | Neurogenesis | Not specified | Intracerebroventricular (i.c.v.) | 4 days | Increased neural progenitors in the subventricular zone. | [12] |
| Mice with Rotator Cuff Tears | Muscle Atrophy and Fatty Infiltration | Not specified | Intraperitoneal (i.p.) | 1 and 4 weeks | Reduced fatty infiltration and muscle atrophy. | |
| Mice with Acute Lung Injury | Lung Regeneration | Not specified | Intratracheal | Single dose 30 min or 18 h post-LPS | Promoted alveolar epithelial cell proliferation. | [13] |
| Mice (Temporal Lobe Epilepsy) | Antiepileptogenesis | Not specified | Not specified | 21 days | Reduced seizure duration and count. | [14] |
Table 2: In Vivo Experimental Parameters for Tideglusib
| Animal Model | Application | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Prp-hTDP-43(A315T) Transgenic Mice | Amyotrophic Lateral Sclerosis (ALS) | 200 mg/kg/day | Oral (p.o.) | 50 days | Reduced TDP-43 phosphorylation in the spinal cord. | [7] |
| C57BL/6J Mice | Ethanol Consumption | 100 or 200 mg/kg | Gavage | Single dose | Decreased binge and daily ethanol consumption. | [6] |
| Male Wistar Rats | Ischemic Stroke | 50 mg/kg | Not specified | Pre-treatment for 2 days and 30 min before MCAo | Improved neurobehavioral parameters and reduced brain damage. | [15] |
| Male Wistar Rats | Bone Regeneration (Calvarial Defects) | Not specified | Local application with gelatin sponge | 4 weeks | Increased bone mineral density and new bone area. | [16] |
| Alzheimer's Disease Patients | Alzheimer's Disease | 400, 600, 800, 1000 mg/day (escalating) | Oral | 20 weeks | Well-tolerated with trends for cognitive benefit. | [17][18] |
Experimental Protocols
Protocol 1: Evaluation of CHIR99021 in a Mouse Model of Alcohol Self-Administration
This protocol is based on studies investigating the effect of GSK-3 inhibition on alcohol reinforcement.[10][11]
1. Animals:
-
Male C57BL/6J mice.
2. Housing and Habituation:
-
House mice individually with ad libitum access to food and water.
-
Habituate mice to the operant conditioning chambers and handling procedures.
3. Operant Alcohol Self-Administration Training:
-
Train mice to lever press for access to a sweetened alcohol solution (e.g., 10% ethanol + 2% sucrose) on a fixed-ratio schedule (e.g., FR4).
-
Continue training until stable responding is achieved (approximately 45 days).[10]
4. Drug Preparation and Administration:
-
Dissolve CHIR99021 trihydrochloride in a suitable vehicle (e.g., saline).
-
Administer CHIR99021 via intraperitoneal (i.p.) injection at doses of 0, 1, 3, or 10 mg/kg, 45 minutes prior to the self-administration session in a counterbalanced design.[10]
5. Data Collection and Analysis:
-
Record the number of lever presses and the volume of alcohol consumed during the session.
-
Analyze the data to determine the effect of CHIR99021 on alcohol-reinforced responding.
-
At the end of the study, brain tissue (e.g., amygdala, nucleus accumbens, frontal cortex) can be collected to assess changes in protein expression (e.g., pGSK-3β, PICK1, GluA2) via Western blot.[11]
Protocol 2: Evaluation of Tideglusib in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)
This protocol is adapted from a study investigating the therapeutic potential of Tideglusib in a transgenic mouse model of ALS.[7]
1. Animals:
-
Male Prp-hTDP-43(A315T) transgenic mice and their non-transgenic littermates.
2. Genotyping:
-
Confirm the genotype of the mice to identify transgenic and wild-type animals.
3. Drug Preparation and Administration:
-
Prepare a suspension of Tideglusib for oral administration.
-
Administer Tideglusib orally (p.o.) at a dose of 200 mg/kg/day for 50 days, starting at 65 days of age.[7]
4. Behavioral and Molecular Analysis:
-
Monitor the mice for motor neuron impairment and other disease-related phenotypes.
-
At the end of the treatment period, collect spinal cord tissue.
-
Analyze the phosphorylation status of TDP-43 in spinal cord lysates by Western blot to assess the in vivo efficacy of Tideglusib.[7]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by GSK-3 inhibitors.
Caption: Key signaling pathways regulated by GSK-3.
The Wnt/β-catenin pathway is crucial for development and tissue homeostasis. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for degradation. Wnt signaling inhibits GSK-3, leading to β-catenin stabilization and nuclear translocation to activate target gene transcription.[3][19][20][21][22] The PI3K/Akt pathway is a major cell survival pathway. Growth factor signaling activates PI3K and subsequently Akt, which then phosphorylates and inhibits GSK-3.[23][24][25][26] GSK-3 inhibitors like CHIR99021 and Tideglusib mimic the effects of these upstream signals by directly inhibiting GSK-3 activity.[2]
Experimental Workflow Diagram
Caption: General workflow for an in vivo GSK-3 inhibitor study.
This diagram outlines the key steps involved in a typical in vivo experiment designed to evaluate the efficacy of a GSK-3 inhibitor. The process begins with the selection of an appropriate animal model and proceeds through acclimatization, treatment administration, data collection, and finally, ex vivo analysis of tissues to understand the molecular effects of the inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reprocell.com [reprocell.com]
- 6. A Selective GSK3β Inhibitor, Tideglusib, Decreases Intermittent Access and Binge Ethanol Self‐Administration in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. alzforum.org [alzforum.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacological inhibition of Glycogen Synthase Kinase 3 increases operant alcohol self-administration in a manner associated with altered pGSK-3β, PICK1 and GluA2 protein expression in the reward pathway of male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of glycogen synthase kinase 3 increases operant alcohol self-administration in a manner associated with altered pGSK-3β, protein interacting with C kinase and GluA2 protein expression in the reward pathway of male C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of glycogen synthase kinase 3 increased subventricular zone stem cells proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Canonical Wnt activator Chir99021 prevents epileptogenesis in the intrahippocampal kainate mouse model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tideglusib Ameliorates Ischemia/Reperfusion Damage by Inhibiting GSK-3β and Apoptosis in Rat Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of a Glycogen Synthase Kinase 3 Inhibitor Tideglusib on Bone Regeneration With Calvarial Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. treatment-of-alzheimer-s-disease-with-the-gsk-3-inhibitor-tideglusib-a-pilot-study - Ask this paper | Bohrium [bohrium.com]
- 19. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Note: Development of a Cell-Based Assay for GSK-3 Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a critical role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and neuronal development.[1][2][3] GSK-3 exists in two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes but share a high degree of homology within their kinase domains.[3][4] Unlike many other kinases, GSK-3 is typically active in resting cells and is inhibited in response to various signaling pathways, most notably the Wnt/β-catenin and insulin signaling pathways.[2]
Dysregulation of GSK-3 activity has been implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, cancer, and bipolar disorder.[1][5] This makes GSK-3 a compelling therapeutic target for drug discovery. This application note provides a detailed protocol for the development of a cell-based assay to characterize the potency and cellular activity of "GSK-3 Inhibitor 7," a novel small molecule inhibitor of GSK-3. The assay described herein focuses on the Wnt/β-catenin signaling pathway, where inhibition of GSK-3 leads to the stabilization and nuclear translocation of β-catenin.
Principle of the Assay
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that includes Axin, Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2] This complex facilitates the phosphorylation of β-catenin by GSK-3, targeting it for ubiquitination and subsequent proteasomal degradation.[2] Pharmacological inhibition of GSK-3 prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of T-cell factor/lymphoid enhancer factor (TCF/LEF) target genes. This assay quantifies the accumulation of β-catenin in cells treated with this compound as a measure of its in-cell target engagement and potency.
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling pathway with and without GSK-3 inhibition.
Experimental Protocols
Cell Line Selection and Culture
Human embryonic kidney (HEK-293) cells are a suitable cell line for this assay due to their robust response to GSK-3 inhibition. Alternatively, human neuroblastoma SH-SY5Y cells can be used, which are particularly relevant for neurodegenerative disease research.[6][7]
-
Cell Line: HEK-293 (ATCC® CRL-1573™)
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: Western Blot Analysis of β-catenin Accumulation
This protocol provides a method to qualitatively and semi-quantitatively assess the increase in total β-catenin levels following treatment with this compound.
Materials:
-
HEK-293 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
CHIR-99021 (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-β-catenin, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed HEK-293 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Aspirate the old medium from the cells and add the medium containing the test compound, positive control (e.g., 3 µM CHIR-99021), or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plates for 4-6 hours at 37°C.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the β-catenin signal to the β-actin signal.
Protocol 2: In-Cell ELISA for IC50 Determination
This protocol describes a higher-throughput method to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
HEK-293 cells
-
Complete growth medium
-
This compound
-
CHIR-99021 (positive control)
-
DMSO (vehicle control)
-
96-well tissue culture plates (clear bottom, black walls)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: Rabbit anti-β-catenin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Janus Green stain (for normalization)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEK-293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Perform a serial dilution of this compound (e.g., 10-point, 3-fold dilution) in complete growth medium. Treat the cells and include positive and vehicle controls. Incubate for 4-6 hours.
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with blocking buffer for 1.5 hours at room temperature.
-
Incubate with primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Detection:
-
Wash five times with PBS.
-
Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add stop solution and read the absorbance at 450 nm.
-
-
Cell Number Normalization:
-
Wash the plate with water.
-
Add Janus Green stain for 5 minutes.
-
Wash thoroughly with water and allow the plate to dry.
-
Elute the stain with 0.5 M HCl for 10 minutes and read the absorbance at 595 nm.
-
-
Data Analysis:
-
Normalize the 450 nm reading to the 595 nm reading for each well.
-
Plot the normalized signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the In-Cell ELISA protocol.
Data Presentation
The potency of this compound should be compared against known GSK-3 inhibitors. The data below is representative of typical results obtained from the In-Cell ELISA protocol.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) |
| This compound | GSK-3 | β-catenin Accumulation | HEK-293 | 15 |
| CHIR-99021[8] | GSK-3α/β | Kinase Assay | - | 6.7 / 10 |
| SB-216763[6] | GSK-3β | Kinase Assay | - | 18 |
| SB-415286[9] | GSK-3β | Kinase Assay | - | 31 |
| Ruboxistaurin[10] | GSK-3β | ADP-Glo Assay | - | 97.3 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Insufficient blocking or washing; Non-specific antibody binding | Increase blocking time to 2 hours; Increase the number of wash steps; Titrate primary and secondary antibodies. |
| Low signal-to-noise ratio | Suboptimal incubation time; Low antibody concentration; Low compound potency | Optimize compound incubation time (2-8 hours); Increase primary antibody concentration; Use a more potent control inhibitor. |
| High well-to-well variability | Inconsistent cell seeding; Edge effects in the plate; Pipetting errors | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes. |
| No response to inhibitor | Compound is inactive or degraded; Incorrect assay setup; Cell line is non-responsive | Verify compound integrity and concentration; Double-check all reagent dilutions and protocol steps; Confirm cell line expresses GSK-3 and β-catenin. |
Conclusion
This application note provides a robust and reproducible framework for the cell-based characterization of GSK-3 inhibitors. By measuring the accumulation of β-catenin, a key downstream substrate of GSK-3, these protocols allow for the quantitative determination of an inhibitor's potency and cellular efficacy. The described methods can be adapted for screening compound libraries and for the detailed pharmacological profiling of lead candidates in drug discovery programs targeting GSK-3.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. glpbio.com [glpbio.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GSK-3 Inhibitors in Mouse Models of Alzheimer's Disease
Disclaimer: No specific compound publicly designated as "GSK-3 inhibitor 7" was identified in a comprehensive search of available scientific literature. The following application notes and protocols are based on representative and well-characterized GSK-3 inhibitors used in preclinical mouse models of Alzheimer's disease (AD), providing a framework for researchers in this field.
These guidelines are intended for researchers, scientists, and drug development professionals. All procedures involving animal models must be performed in accordance with institutional and national guidelines for the ethical treatment of animals.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease (AD).[1][2][3] Its dysregulation is linked to the hyperphosphorylation of tau protein, a primary component of neurofibrillary tangles (NFTs), and the production of amyloid-beta (Aβ) peptides, which form senile plaques.[1][3][4] Inhibition of GSK-3 is therefore a promising therapeutic strategy for AD.[1][2] This document provides detailed protocols for the in vivo application of representative GSK-3 inhibitors in mouse models of AD, focusing on dosage, administration, and evaluation of efficacy.
Data Presentation: In Vivo Efficacy of GSK-3 Inhibitors
The following tables summarize quantitative data from studies utilizing GSK-3 inhibitors in AD mouse models.
Table 1: Dosage and Administration of GSK-3 Inhibitors in Alzheimer's Disease Mouse Models
| GSK-3 Inhibitor | Mouse Model | Dosage | Administration Route | Treatment Duration | Reference |
| C-7a | B6;129-Psen1(tm1Mpm) Tg(APPSwe, tauP301L)1Lfa/Mmjax | 20 mg/kg and 50 mg/kg | Oral | Not Specified | [5] |
| ING-135 | hTau/PS1 | 30 mg/kg | Intraperitoneal | 3 times a week for 3 months | [6] |
| NP12 | Double transgenic mice (mutant APP and tau) | Not Specified | Not Specified | Not Specified | [7] |
Table 2: Effects of GSK-3 Inhibitors on Alzheimer's Disease Pathology and Behavior in Mouse Models
| GSK-3 Inhibitor | Key Findings | Quantitative Outcomes | Reference |
| C-7a | Improved short-term memory, reduced tau phosphorylation | Increased total arm entries and spontaneous alternation in Y-maze; significant decrease in phosphorylated tau (Ser396) at 50 mg/kg. | [5] |
| ING-135 | Improved long-term memory, reduced tau pathology | Significant behavioral improvement in a closed field symmetrical maze; reduction of tau pathology in the motor cortex and hippocampus. | [6] |
| NP12 | Reduced tau phosphorylation, decreased amyloid deposition, protected against neuronal death, prevented memory deficits | Lower levels of tau phosphorylation, decreased amyloid deposition, and protection of neurons in the entorhinal cortex and CA1 hippocampal subfield. | [7] |
| SB216763 | Reduced a downstream target of GSK-3 | Reduced phospho-glycogen synthase by 39% and increased glycogen levels by 44%. | [8][9] |
Signaling Pathway
Caption: GSK-3β signaling pathway in Alzheimer's disease.
Experimental Protocols
Protocol 1: In Vivo Administration of GSK-3 Inhibitor C-7a in a Transgenic Mouse Model of AD
This protocol is based on the study by Noh et al. (2013).[5]
1. Materials:
-
GSK-3 inhibitor C-7a
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
B6;129-Psen1(tm1Mpm) Tg(APPSwe, tauP301L)1Lfa/Mmjax transgenic mice
-
Age-matched wild-type control mice
-
Gavage needles
2. Animal Model:
-
Use male or female B6;129-Psen1(tm1Mpm) Tg(APPSwe, tauP301L)1Lfa/Mmjax mice, which develop both amyloid plaques and neurofibrillary tangles.
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
3. Preparation of C-7a Solution:
-
Prepare a suspension of C-7a in the chosen vehicle at the desired concentrations (e.g., 2 mg/mL and 5 mg/mL for 20 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
4. Administration Protocol:
-
Divide the transgenic mice into three groups: vehicle control, 20 mg/kg C-7a, and 50 mg/kg C-7a. Include a wild-type control group receiving the vehicle.
-
Administer the C-7a suspension or vehicle orally via gavage once daily for the specified treatment period.
5. Behavioral Testing: Y-Maze Task for Short-Term Memory
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place a mouse at the end of one arm and allow it to freely explore the maze for 5 minutes.
-
Record the sequence of arm entries.
-
An alternation is defined as three consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) x 100.[10]
-
6. Biochemical Analysis: Western Blot for Phospho-Tau
-
Tissue Preparation:
-
At the end of the treatment period, euthanize the mice and dissect the hippocampus.
-
Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge the homogenates and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phosphorylated tau (e.g., pSer396) and total tau overnight at 4°C.[5][11]
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an ECL detection system and quantify band intensities.[11]
-
Normalize phospho-tau levels to total tau or a loading control like β-actin.[12]
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating a GSK-3 inhibitor.
References
- 1. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ovid.com [ovid.com]
- 5. Newly developed glycogen synthase kinase-3 (GSK-3) inhibitors protect neuronal cells death in amyloid-beta induced cell model and in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel GSK-3beta inhibitor reduces Alzheimer's pathology and rescues neuronal loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSK3 inhibitors show benefits in an Alzheimer's disease (AD) model of neurodegeneration but adverse effects in control animals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GSK-3 Inhibitor 7 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. In the central nervous system, GSK-3 is implicated in the regulation of neuronal development, synaptic plasticity, and is a key player in the pathology of neurodegenerative diseases.[1][2][3] The aberrant activity of GSK-3 has been linked to conditions such as Alzheimer's disease, Parkinson's disease, and mood disorders, making it a significant therapeutic target.[1][3]
GSK-3 inhibitors are a class of small molecules that modulate the activity of this enzyme. "GSK-3 inhibitor 7" is a representative compound of this class, demonstrating potential for neuroprotection and regeneration in preclinical studies. These application notes provide a comprehensive overview of the use of this compound in primary neuron cultures, including its effects on neuronal survival, neurite outgrowth, and synaptic plasticity. Detailed protocols for key experiments are provided to facilitate the application of this compound in neuroscience research and drug development.
Mechanism of Action
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation at Serine 9 (for GSK-3β) and Serine 21 (for GSK-3α). This phosphorylation is mediated by upstream kinases such as Akt/PKB. GSK-3 inhibitors, like this compound, typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream substrates.
The inhibition of GSK-3 can lead to various cellular effects in neurons, including:
-
Promotion of Neuronal Survival: GSK-3 is involved in both the intrinsic and extrinsic apoptotic pathways.[1][4][5] By inhibiting GSK-3, pro-apoptotic signals can be suppressed, leading to enhanced neuronal survival.[4][5]
-
Modulation of Neurite Outgrowth: The effect of GSK-3 inhibition on neurite outgrowth is complex and appears to be concentration-dependent. Strong inhibition of GSK-3 can inhibit neurite outgrowth, while weaker inhibition may promote axon branching.[2][6]
-
Regulation of Synaptic Plasticity: GSK-3 plays a role in both long-term potentiation (LTP) and long-term depression (LTD), key mechanisms underlying learning and memory.[7][8] Inhibition of GSK-3 can prevent the induction of LTD.[7]
Data Presentation
The following tables summarize the observed effects of GSK-3 inhibitors, including compounds structurally and functionally similar to "this compound," on primary neuron cultures. It is important to note that the specific quantitative effects can vary depending on the neuronal cell type, culture conditions, and the specific inhibitor used.
Table 1: Effects of GSK-3 Inhibition on Neuronal Survival
| Parameter | Effect of GSK-3 Inhibition | Primary Neuron Type | Notes |
| Neuronal Viability | Increased | Cortical, Hippocampal | Protection against various insults including excitotoxicity and growth factor withdrawal.[9] |
| Apoptosis | Decreased | Cortical, Hippocampal | Inhibition of both intrinsic and extrinsic apoptotic pathways.[1][4][5] |
| Caspase-3 Activation | Decreased | Nigral Dopamine Neurons | Reduction in the activation of a key executioner caspase in apoptosis. |
Table 2: Effects of GSK-3 Inhibition on Neurite Outgrowth
| Parameter | Effect of GSK-3 Inhibition | Primary Neuron Type | Notes |
| Neurite Length | Concentration-dependent | Cerebellar, DRG, Hippocampal | Strong inhibition can decrease neurite length, while mild inhibition may have no effect or be stimulatory.[2][6] |
| Neurite Branching | Increased (at low concentrations) | Hippocampal, DRG | Weak inhibition of GSK-3 has been shown to promote axon branching.[2][6] |
| Axon Formation | Promoted | Hippocampal | Inhibition of GSK-3 can lead to the formation of multiple axons.[2] |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection in Primary Cortical Neurons
Objective: To evaluate the protective effect of this compound against glutamate-induced excitotoxicity in primary cortical neuron cultures.
Materials:
-
Primary cortical neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated plates
-
This compound (stock solution in DMSO)
-
Glutamate
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fetal bovine serum (FBS)
Procedure:
-
Neuron Culture:
-
Isolate primary cortical neurons from E18 rat or mouse embryos.
-
Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium with supplements.
-
Culture neurons for 7 days in vitro (DIV) at 37°C in a humidified incubator with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium from a 10 mM stock solution in DMSO. Final concentrations may range from 10 nM to 10 µM. Include a vehicle control (DMSO).
-
Pre-treat the neurons with this compound or vehicle for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 50 µM.
-
Incubate the plates for 24 hours.
-
-
Assessment of Cell Viability:
-
Measure cell death by quantifying the release of LDH into the culture medium using a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to control wells treated with lysis buffer (100% cell death).
-
Protocol 2: Neurite Outgrowth Assay in Primary Hippocampal Neurons
Objective: To determine the effect of different concentrations of this compound on neurite outgrowth in primary hippocampal neurons.
Materials:
-
Primary hippocampal neurons (E18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
This compound (stock solution in DMSO)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Neuron Culture:
-
Isolate primary hippocampal neurons from E18 rat or mouse embryos.
-
Plate neurons on poly-D-lysine coated 24-well plates with coverslips at a density of 5 x 10^4 cells/well.
-
Culture neurons for 24 hours to allow for attachment.
-
-
Treatment:
-
Treat neurons with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 48 hours.
-
-
Immunocytochemistry:
-
Fix the cells with 4% PFA in PBS for 15 minutes.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibody against β-III tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Measure the total length of neurites and the number of branch points per neuron for at least 50 neurons per condition.
-
Visualizations
References
- 1. Frontiers | GSK-3 Mouse Models to Study Neuronal Apoptosis and Neurodegeneration [frontiersin.org]
- 2. GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 4. The Paradoxical Pro- and Anti-apoptotic Actions of GSK3 in the Intrinsic and Extrinsic Apoptosis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The paradoxical pro- and anti-apoptotic actions of GSK3 in the intrinsic and extrinsic apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK3β Regulates Myelin-Dependent Axon Outgrowth Inhibition through CRMP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | GSK-3 as a Target for Lithium-Induced Neuroprotection Against Excitotoxicity in Neuronal Cultures and Animal Models of Ischemic Stroke [frontiersin.org]
Application Notes and Protocols for GSK-3 Inhibitor AR-A014418 (formerly referred to as compound 7)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, neurodevelopment, and apoptosis.[1] Dysregulation of GSK-3 activity has been linked to various pathologies, such as neurodegenerative diseases, psychiatric disorders, and cancer.[2][3] AR-A014418 is a selective, ATP-competitive inhibitor of GSK-3.[4] This document provides detailed application notes and protocols for the administration of AR-A014418 in various animal models based on published studies.
Data Presentation: Quantitative Summary of AR-A014418 Administration in Animal Studies
| Animal Model | Species | Inhibitor | Dose Range | Route of Administration | Frequency | Key Findings | Reference |
| Depression (Forced Swim Test) | Rat | AR-A014418 | Not specified | Intraperitoneal (i.p.) | Subacute injections | Reduced immobility time, suggesting antidepressant-like effects. Decreased spontaneous and amphetamine-induced activity. | [4][5] |
| Nociceptive Pain | Mouse | AR-A014418 | 0.1 and 1 mg/kg | Intraperitoneal (i.p.) | 30-minute pretreatment | Inhibited acetic acid-induced nociception. | [6] |
| Inflammatory Pain (Formalin Test) | Mouse | AR-A014418 | 0.1 and 0.3 mg/kg | Intraperitoneal (i.p.) | 30-minute pretreatment | Decreased the late (inflammatory) phase of formalin-induced licking. | [6] |
| Inflammatory Pain (Formalin Test) | Mouse | AR-A014418 | 0.1-10 µ g/site | Intraplantar (i.pl.) | Co-injected with formalin | Inhibited the late phase of formalin-induced nociception. | [6] |
| Nociceptive/Inflammatory Pain (Formalin Test) | Mouse | AR-A014418 | 1 and 10 ng/site | Intrathecal (i.t.) | Single administration | Inhibited both phases of formalin-induced licking. | [6] |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | AR-A014418 | 0.01-1 mg/kg | Intraperitoneal (i.p.) | Single dose | Inhibited mechanical hyperalgesia for up to 2 hours. | [7] |
| Neuropathic Pain (Partial Sciatic Nerve Ligation) | Mouse | AR-A014418 | 0.3 mg/kg | Intraperitoneal (i.p.) | Daily for 5 days | Significantly reduced mechanical and cold hyperalgesia. | [7] |
| Human Colon Cancer Xenograft | Mouse | AR-A014418 | 1, 2, and 5 mg/kg | Intraperitoneal (i.p.) | Three times per week for 5 weeks | Dose-dependent decrease in tumor volume. | [8] |
Experimental Protocols
Antidepressant-Like Effects in the Forced Swim Test (FST)
-
Animal Model: Male Sprague-Dawley rats.
-
Materials:
-
AR-A014418
-
Vehicle (e.g., saline, DMSO)
-
Cylindrical swim tank (45 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.
-
-
Procedure:
-
Administer AR-A014418 or vehicle via intraperitoneal (i.p.) injection.
-
The FST consists of a pre-test session and a test session. On day 1 (pre-test), place the rats in the swim tank for a 15-minute period.
-
On day 2 (test), 24 hours after the pre-test, administer the assigned treatment (AR-A014418 or vehicle).
-
Place the rats back into the swim tank for a 5-minute test session.
-
Record the duration of immobility, defined as the time the rat floats in the water without struggling, making only small movements to keep its head above water.
-
-
Data Analysis: Compare the immobility time between the AR-A014418-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in immobility time in the treated group is indicative of an antidepressant-like effect.[4][5]
Antinociceptive and Antihyperalgesic Effects
-
Animal Model: Male mice.
-
Materials:
-
AR-A014418
-
Vehicle
-
Nociceptive/inflammatory agents (e.g., acetic acid, formalin)
-
Apparatus for assessing pain behavior (e.g., von Frey filaments for mechanical hyperalgesia, acetone for cold hyperalgesia).
-
-
Procedure for Acetic Acid-Induced Nociception:
-
Administer AR-A014418 or vehicle i.p. 30 minutes prior to the nociceptive stimulus.
-
Inject 0.6% acetic acid solution i.p.
-
Immediately after the injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions) for a set period (e.g., 20 minutes).
-
-
Procedure for Formalin-Induced Nociception:
-
Administer AR-A014418 or vehicle via the desired route (i.p., i.pl., or i.t.) at the specified pretreatment time.
-
Inject a dilute formalin solution (e.g., 20 µL of 2.5%) into the plantar surface of the hind paw.
-
Observe the mouse and record the total time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-30 minutes).
-
-
Procedure for Neuropathic Pain (Partial Sciatic Nerve Ligation - PSNL):
-
Surgically induce neuropathic pain by partially ligating the sciatic nerve.
-
After a recovery period and confirmation of hyperalgesia, administer AR-A014418 or vehicle i.p.
-
Assess mechanical hyperalgesia using von Frey filaments and cold hyperalgesia using the acetone test at various time points post-administration.
-
-
Data Analysis: Compare the pain-related behaviors (number of writhes, licking time, paw withdrawal threshold) between the AR-A014418-treated and vehicle-treated groups.[6][7]
Anti-Tumor Efficacy in a Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice).
-
Materials:
-
Human colon cancer cells (e.g., SW480)
-
AR-A014418
-
Vehicle (e.g., DMSO)
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inoculate the cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups (vehicle control and different doses of AR-A014418).
-
Administer AR-A014418 or vehicle i.p. three times per week.
-
Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the treated and control groups.[8]
Visualizations
Caption: Proposed mechanism of AR-A014418's antidepressant-like effects.
Caption: Signaling pathways involved in the antinociceptive effects of AR-A014418.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antinociceptive effects of AR-A014418, a selective inhibitor of glycogen synthase kinase-3 beta, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen synthase kinase 3-specific inhibitor AR-A014418 decreases neuropathic pain in mice: evidence for the mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of GSK‐3β activity attenuates proliferation of human colon cancer cells in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Phosphorylated GSK-3β (Ser9) Using GSK-3 Inhibitor 7
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] GSK-3 activity is primarily regulated by inhibitory phosphorylation. A key regulatory mechanism is the phosphorylation of GSK-3β at the Serine 9 residue (p-GSK-3β Ser9) by upstream kinases such as Akt, which leads to the inhibition of GSK-3β activity.[4] Dysregulation of GSK-3 signaling has been implicated in various diseases, including neurodegenerative disorders, diabetes, and cancer.[1][2] Consequently, inhibitors of GSK-3 are valuable tools for studying its physiological roles and for potential therapeutic development.
This document provides a detailed protocol for the use of GSK-3 Inhibitor 7 in cell-based assays and subsequent Western blot analysis to detect changes in the phosphorylation status of GSK-3β at Serine 9. This compound (α-4-Dibromoacetophenone) is a cell-permeable, non-ATP competitive inhibitor of GSK-3β with an IC50 of 0.5 µM.[5]
GSK-3 Signaling Pathway
The activity of GSK-3 is a central node in several key signaling pathways. In a resting state, GSK-3 is active and phosphorylates its downstream targets, often leading to their degradation or inactivation. Upon stimulation of pathways like the insulin or Wnt signaling cascades, upstream kinases are activated, leading to the phosphorylation and inactivation of GSK-3.
Caption: Overview of the GSK-3 signaling pathway and points of regulation.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on the phosphorylation of GSK-3β at Serine 9 in a cell line (e.g., HEK293). Cells were treated with increasing concentrations of the inhibitor for 4 hours. The band intensities for p-GSK-3β (Ser9) and total GSK-3β were quantified, and the ratio of p-GSK-3β to total GSK-3β was calculated.
| Treatment Group | Concentration (µM) | p-GSK-3β (Ser9) Intensity (Arbitrary Units) | Total GSK-3β Intensity (Arbitrary Units) | Ratio (p-GSK-3β / Total GSK-3β) | Fold Change vs. Control |
| Vehicle (DMSO) | 0 | 1500 | 1480 | 1.01 | 1.0 |
| This compound | 0.1 | 1650 | 1500 | 1.10 | 1.09 |
| This compound | 0.5 | 2550 | 1520 | 1.68 | 1.66 |
| This compound | 1.0 | 3800 | 1490 | 2.55 | 2.52 |
| This compound | 5.0 | 4200 | 1510 | 2.78 | 2.75 |
Note: This data is illustrative. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., HEK293, SH-SY5Y, or other relevant cell lines) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (α-4-Dibromoacetophenone, CAS 99-73-0) in DMSO. For a 10 mM stock, dissolve 2.78 mg in 1 mL of DMSO.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, and 5.0 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle. Incubate the cells for a predetermined time (e.g., 4 hours). The optimal incubation time should be determined empirically.
Western Blot Protocol for p-GSK-3β (Ser9)
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Cell Lysis: After treatment, place the culture plates on ice. Wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Incubation and Centrifugation: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant (containing the protein) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-GSK-3β (Ser9) (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in C.3.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total GSK-3β.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Calculate the ratio of p-GSK-3β to total GSK-3β for each sample.
Western Blot Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of p-GSK-3.
References
Application Notes and Protocols for Immunofluorescence Staining with GSK-3 Inhibitors
These application notes provide a detailed protocol for the immunofluorescence staining of cells treated with Glycogen Synthase Kinase-3 (GSK-3) inhibitors. This guide is intended for researchers, scientists, and drug development professionals investigating the effects of GSK-3 inhibition on cellular signaling pathways.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1] GSK-3 is a key component of several signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[2][3] Dysregulation of GSK-3 activity has been implicated in various diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Small molecule inhibitors of GSK-3 are therefore valuable tools for studying its biological functions and for potential therapeutic development. Immunofluorescence microscopy is a powerful technique to visualize the subcellular localization and expression levels of proteins involved in these pathways following treatment with GSK-3 inhibitors.
GSK-3 Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated by inhibitory phosphorylation. In the canonical Wnt signaling pathway, the binding of Wnt ligands to their receptors leads to the inhibition of a destruction complex, of which GSK-3 is a key component. This prevents the phosphorylation and subsequent degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to regulate gene expression. In the PI3K/Akt pathway, activation of receptor tyrosine kinases leads to the activation of Akt, which in turn phosphorylates and inactivates GSK-3.
Caption: GSK-3 Signaling Pathways and Point of Inhibition.
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of cells treated with a GSK-3 inhibitor. The example provided uses CHIR-99021, a highly selective GSK-3 inhibitor.[4]
Materials
-
Cell Culture: Adherent cells of choice (e.g., HeLa, SH-SY5Y, or mouse embryonic stem cells[4])
-
Culture Medium: Appropriate for the cell line
-
GSK-3 Inhibitor: e.g., CHIR-99021 (stock solution in DMSO)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal goat serum in PBS
-
Primary Antibody: Specific to the protein of interest (e.g., anti-β-catenin, anti-p-GSK-3β (Ser9))
-
Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody
-
Mounting Medium: Antifade mounting medium
-
Phosphate Buffered Saline (PBS): pH 7.4
Immunofluorescence Staining Workflow
Caption: General workflow for immunofluorescence staining.
Detailed Protocol
-
Cell Seeding:
-
Seed cells onto glass coverslips or chamber slides at an appropriate density to reach 50-70% confluency at the time of the experiment.
-
Allow cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
GSK-3 Inhibitor Treatment:
-
Prepare working concentrations of the GSK-3 inhibitor (e.g., CHIR-99021) by diluting the stock solution in fresh culture medium.
-
Remove the old medium from the cells and add the medium containing the GSK-3 inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration.
-
Incubate for the desired time period (e.g., 3-24 hours), depending on the experimental goals.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer (0.1-0.5% Triton X-100 in PBS) for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer (1-5% BSA in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Mounting:
-
Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Data Presentation
The following table summarizes typical concentrations and incubation times for various GSK-3 inhibitors and antibodies used in immunofluorescence experiments, as derived from published literature.
| Parameter | Reagent | Concentration | Incubation Time | Cell Type | Reference |
| GSK-3 Inhibitor | CHIR-99021 | 5 µM | 3 days | ES-D3 cells | [4] |
| BIO | 0.5 µM | 3 days | ES-D3 cells | [4] | |
| SB-216763 | 5 µM | 3 days | ES-D3 cells | [4] | |
| Primary Antibody | Anti-GSK-3β | 1:500 - 1:2,000 | Overnight at 4°C | C2C12 lysates (for WB) | [7] |
| Anti-p-GSK-3β (Ser9) | Varies | Overnight at 4°C | Gerbil Hippocampus | [2] | |
| Anti-Brachyury | Varies | Overnight at 4°C | ES-D3 cells | [4] | |
| Anti-Oct3/4 | Varies | Overnight at 4°C | ES-D3 cells | [4] | |
| Secondary Antibody | Donkey anti-rabbit HRP | 1:1000 | 1 hour at RT | C2C12 lysates (for WB) | [7] |
| Dylight 549-labeled anti-rabbit | Varies | 1 hour at RT | ALL cells | [5] | |
| Nuclear Stain | DAPI | 1 µg/mL | 5-10 minutes at RT | ES-D3 cells | [4] |
| Hoechst 33342 | 0.1 µg/mL | 10 minutes at RT | SH-SY5Y cells | [3] |
Note: Optimal concentrations and incubation times may vary depending on the specific cell line, antibodies, and experimental conditions. It is highly recommended to perform a titration for each new antibody and to optimize the protocol for your specific system.
References
- 1. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for GSK-3 Inhibitor VII in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycogen Synthale Kinase 3 (GSK-3) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis.[1][2][3] GSK-3 is a key regulator in various signaling pathways, such as the Wnt/β-catenin and insulin signaling pathways.[1][2][3] Its dysregulation has been implicated in the pathogenesis of several diseases, including type II diabetes, Alzheimer's disease, cancer, and bipolar disorder.[1] This central role in disease makes GSK-3 a significant target for drug discovery and development.
This document provides detailed application notes and protocols for the use of GSK-3 inhibitor 7, a phenyl α-bromomethyl ketone compound, in various kinase activity assays. This compound is a cell-permeable, non-ATP competitive inhibitor of GSK-3β.
This compound: Properties and Activity
This compound acts as a reactive alkylating agent and demonstrates selectivity for GSK-3β. It has been shown to not affect the activity of Protein Kinase A (PKA) at concentrations up to 100 µM.
Quantitative Data Summary
| Property | Value | Reference |
| Target | Glycogen Synthase Kinase-3β (GSK-3β) | |
| IC50 | 0.5 µM | |
| Mechanism of Action | Non-ATP competitive | |
| Molecular Formula | C₈H₆Br₂O | |
| Molecular Weight | 277.94 g/mol | |
| Solubility | 5 mg/mL in DMSO |
Signaling Pathways Involving GSK-3
GSK-3 is a critical node in multiple signaling pathways. Understanding these pathways is essential for interpreting the effects of GSK-3 inhibitors.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[2] Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand.
Insulin/PI3K/Akt Signaling Pathway
Upon insulin binding to its receptor, a signaling cascade involving PI3K and Akt is initiated. Akt (also known as Protein Kinase B) phosphorylates and inactivates GSK-3, thereby promoting glycogen synthesis and other metabolic processes.[1]
Caption: Insulin signaling pathway leading to GSK-3 inactivation.
Experimental Protocols for Kinase Activity Assays
Several methods can be employed to measure the kinase activity of GSK-3 and the inhibitory effect of compounds like this compound. Below are detailed protocols for commonly used assays.
Experimental Workflow Overview
Caption: General experimental workflow for a biochemical kinase assay.
Protocol 1: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.[2][4]
Materials:
-
GSK-3β enzyme
-
GSK-3 substrate peptide
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare the Kinase Buffer, enzyme, substrate, ATP, and inhibitor dilutions in the provided kinase buffer.
-
Create a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired concentrations.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of this compound dilution or DMSO (for control) to each well.
-
Add 2 µL of GSK-3β enzyme solution.
-
Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 60 minutes.[2]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[2]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Z'-LYTE™ Kinase Assay (Thermo Fisher Scientific)
This assay utilizes a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent. The resulting FRET signal is proportional to the extent of phosphorylation.[5]
Materials:
-
GSK-3β enzyme
-
Z'-LYTE™ Ser/Thr 09 peptide substrate (or other suitable GSK-3 substrate)
-
This compound
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher Scientific)
-
Black, multi-well plates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the Peptide/Kinase Mixture in the appropriate Kinase Buffer.
-
Prepare serial dilutions of this compound.
-
-
Kinase Reaction (10 µL final volume):
-
Development Reaction:
-
Add 5 µL of a 1:512 dilution of Development Reagent A to each well.[6]
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Measure the fluorescence using a FRET-compatible plate reader (Excitation: 400 nm, Emission: 445 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (445 nm / 520 nm).
-
The degree of phosphorylation is calculated from the emission ratio.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50.
-
Protocol 3: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved FRET (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the ATP-binding site of the kinase. Inhibitors that bind to the ATP site will displace the tracer, resulting in a decrease in the TR-FRET signal.
Materials:
-
GSK-3β enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
This compound
-
LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific)
-
Multi-well plates (e.g., 384-well)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer A solution (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[7]
-
Prepare a 3X tracer solution and a 3X kinase/antibody solution in Kinase Buffer A.
-
Prepare serial dilutions of this compound.
-
-
Assay Plate Setup (15 µL final volume):
-
Add 5 µL of the test compound (inhibitor) dilution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
-
Incubation:
-
Incubate for 1 hour at room temperature.[7]
-
-
Signal Detection:
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis:
-
A decrease in the TR-FRET signal indicates displacement of the tracer by the inhibitor.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 4: Cellular Assay for GSK-3 Activity
The activity of GSK-3 inhibitors can also be assessed in a cellular context by measuring the accumulation of β-catenin, a downstream target of GSK-3.[8][9]
Materials:
-
Cell line (e.g., CHO-K1, SH-SY5Y)
-
This compound
-
Antibodies for β-catenin and a loading control (e.g., GAPDH)
-
Cell lysis buffer
-
Reagents for Western blotting or In-Cell Western™ assay
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of β-catenin:
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody against β-catenin, followed by a secondary antibody.
-
Detect the signal using an appropriate method (e.g., chemiluminescence).
-
-
In-Cell Western™ Assay:
-
Fix and permeabilize the cells in the plate.
-
Incubate with a primary antibody against β-catenin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Scan the plate using an infrared imaging system.
-
-
-
Data Analysis:
-
Quantify the levels of β-catenin, normalized to a loading control.
-
An increase in β-catenin levels indicates inhibition of GSK-3 activity.
-
Plot the fold-change in β-catenin levels against the inhibitor concentration.
-
Conclusion
This compound is a valuable tool for studying the roles of GSK-3β in various cellular processes and for the development of potential therapeutics. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound in both biochemical and cellular assays. Careful selection of the appropriate assay and adherence to the detailed protocols will ensure the generation of high-quality, reproducible data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. promega.com [promega.com]
- 3. promega.es [promega.es]
- 4. ulab360.com [ulab360.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Measuring GSK3 expression and activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK-3 Inhibitor 7 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of GSK-3 inhibitors, with a focus on a representative aminopyrimidine-based inhibitor, CHIR99021 (referred to here as GSK-3 Inhibitor 7), to achieve desired effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (CHIR99021)?
A1: this compound (CHIR99021) is a highly selective and potent ATP-competitive inhibitor of both Glycogen Synthase Kinase-3 alpha (GSK-3α) and beta (GSK-3β).[1] GSK-3 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, apoptosis, and differentiation. By inhibiting GSK-3, this compound effectively activates the Wnt/β-catenin signaling pathway.[2] In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin, where it activates the transcription of target genes.[2]
Q2: What is a typical starting concentration for this compound in cell culture?
A2: The effective concentration of this compound can vary significantly depending on the cell type and the desired biological outcome. A general starting range for in vitro experiments is between 0.1 µM and 15 µM.[2][3] For many cell lines, a concentration of 1-10 µM is often used to elicit a response.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What are the potential effects of this compound on cell viability?
A3: The effect of this compound on cell viability is context-dependent and can vary between cell types. In some cases, it can promote cell proliferation and survival, particularly in stem cells.[5] For instance, in human dental pulp stem cells, low concentrations (e.g., 5 nM) of CHIR99021 have been shown to promote proliferation and protect against apoptosis.[5] Conversely, in certain cancer cell lines, such as epithelioid sarcoma and some leukemias, higher concentrations can lead to decreased cell viability, cell cycle arrest, and induction of apoptosis or other forms of cell death like mitotic catastrophe.[6][7]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).[3] For example, a 10 mM stock solution can be prepared and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: Effect of this compound (CHIR99021) on Cell Viability
The following table summarizes the observed effects of varying concentrations of CHIR99021 on the viability of different cell lines. This data is intended to serve as a guide for designing your own experiments.
| Cell Line | Inhibitor Concentration | Incubation Time | Effect on Cell Viability | Reference |
| Human Dental Pulp Stem Cells (hDPSCs) | 5 nM | Not Specified | Increased proliferation, minimal apoptosis | [5] |
| Mouse Embryonic Stem Cells (ES-D3) | 5 µM | 3 days | ~56% reduction in viability (IC50 ≈ 4.9 µM) | [8][9] |
| Mouse Embryonic Stem Cells (ES-CCE) | > 2.5 µM | 3 days | Significant reduction in viability | [8][9] |
| Human Tenon Fibroblasts (HTFs) | 1 µM - 10 µM | 24, 48, 72 hours | No significant effect on viability | [4] |
| Epithelioid Sarcoma (VA-ES-BJ) | 100 µM | 24, 48, 72 hours | Significant decrease in live cells | [6] |
| Low-grade Glioma Cells | 100 nM | Not Specified | ~90% survival rate | [10] |
| Late Endothelial Progenitor Cells | 1, 3, 5 µM | 24 hours | Enhanced proliferation | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (CHIR99021) stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol)[13]
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to assess apoptosis in cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry analysis.
Materials:
-
Cells treated with this compound and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells after treatment. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high cell death at low inhibitor concentrations | - Cell line is highly sensitive to GSK-3 inhibition.- Solvent (e.g., DMSO) toxicity.- Off-target effects of the inhibitor. | - Perform a finer titration of the inhibitor concentration, starting from a much lower range (e.g., nanomolar).- Ensure the final DMSO concentration is below 0.5% and include a vehicle control.- Verify the specificity of the inhibitor and consider using a different GSK-3 inhibitor with a distinct chemical structure. |
| No observable effect on cell viability at high concentrations | - The cell line may be resistant to GSK-3 inhibition.- The inhibitor may not be active or has degraded.- Insufficient incubation time. | - Confirm GSK-3 inhibition by performing a Western blot for downstream targets (e.g., increased β-catenin levels).- Use a fresh aliquot of the inhibitor and verify its reported IC50.- Extend the treatment duration (e.g., up to 72 hours or longer). |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent inhibitor concentrations.- Passage number of cells. | - Standardize the cell seeding protocol and ensure a homogenous cell suspension.- Prepare fresh dilutions of the inhibitor for each experiment from a reliable stock solution.- Use cells within a consistent and low passage number range. |
| Precipitation of the inhibitor in the culture medium | - Poor solubility of the inhibitor at the working concentration.- Interaction with components in the serum. | - Ensure the inhibitor is fully dissolved in the stock solution before diluting in the medium.- Pre-warm the cell culture media before adding the reconstituted compound.[3]- Consider using a serum-free or reduced-serum medium for the duration of the treatment. |
Visualizations
Caption: The Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for inconsistent cell viability results.
References
- 1. Inhibition of GSK-3β activity can result in drug and hormonal resistance and alter sensitivity to targeted therapy in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. reprocell.com [reprocell.com]
- 4. The Effect of CHIR 99021, a Glycogen Synthase Kinase-3β Inhibitor, on Transforming Growth Factor β-Induced Tenon Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule GSK-3 Inhibitors Safely Promote the Proliferation and Viability of Human Dental Pulp Stem Cells—In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK3 inhibitor suppresses cell growth and metabolic process in FLT3-ITD leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHIR99021 Augmented the Function of Late Endothelial Progenitor Cells by Preventing Replicative Senescence [mdpi.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Technical Support Center: Troubleshooting Off-Target Effects of GSK-3 Inhibitors
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding off-target effects of Glycogen Synthase Kinase-3 (GSK-3) inhibitors. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Introduction
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, apoptosis, and development.[1][2] Its dysregulation has been implicated in various diseases such as type 2 diabetes, Alzheimer's disease, cancer, and bipolar disorder.[2][3][4] Consequently, GSK-3 has become a significant target for drug development.
This guide uses "GSK-3 inhibitor 7" as a representative ATP-competitive small molecule inhibitor to illustrate common challenges. While the specific off-target profile is unique to each compound, the principles and troubleshooting methodologies outlined here are broadly applicable to many kinase inhibitors. A primary challenge in developing GSK-3 inhibitors is achieving high selectivity, as the ATP-binding site is highly conserved across the kinome, often leading to off-target effects and potential toxicity.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with GSK-3 inhibitors?
A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[7] For kinase inhibitors, this often means binding to and inhibiting other kinases besides GSK-3.[8][9] This is a significant concern because it can lead to:
-
Misinterpretation of experimental results: The observed phenotype may be due to the inhibition of an unknown off-target kinase, not GSK-3.[8]
-
Cellular toxicity: Inhibition of essential kinases can lead to cell death or other adverse effects.[7]
-
Unpredictable clinical side effects: Off-target effects can cause unforeseen adverse events in patients.[7]
Q2: My cells are showing high levels of cytotoxicity at concentrations where I expect to see specific GSK-3 inhibition. Is this an off-target effect?
A2: It is possible. To distinguish between on-target and off-target cytotoxicity, consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a detailed dose-response curve. A significant difference between the IC50 for cytotoxicity and the IC50 for GSK-3 inhibition suggests an off-target effect.
-
Use a Structurally Different Inhibitor: Test another GSK-3 inhibitor with a different chemical scaffold.[7] If this inhibitor shows the expected phenotype without the same level of toxicity, the cytotoxicity of your initial inhibitor is likely off-target.
-
Rescue Experiment: If possible, transfect cells with a drug-resistant mutant of GSK-3. If this rescues the on-target effects but not the cytotoxicity, it strongly points to off-target toxicity.[7]
-
Cell Line Screening: Test the inhibitor on a panel of cell lines with varying GSK-3 expression levels. If cytotoxicity does not correlate with GSK-3 expression, it is likely an off-target effect.
Q3: I am not observing the expected downstream effects of GSK-3 inhibition (e.g., increased β-catenin levels). What could be the reason?
A3: Several factors could contribute to this:
-
Insufficient Target Engagement: The inhibitor may not be reaching its target in the cell at a sufficient concentration. Confirm target engagement using a cellular thermal shift assay (CETSA) or a similar method.
-
Rapid Compound Degradation: The inhibitor might be unstable in your experimental conditions.
-
Compensatory Signaling Pathways: The cell might activate other signaling pathways to compensate for GSK-3 inhibition.[7] Use techniques like Western blotting to probe for the activation of known compensatory pathways.[7]
-
Cell-Specific Context: The function and regulation of GSK-3 can be cell-type specific.[10][11] Ensure that the downstream pathway you are investigating is active in your cell model.
Q4: How can I identify the specific off-targets of my GSK-3 inhibitor?
A4: Several methods can be employed to identify off-target interactions:
-
Kinase Profiling: This is a direct method to screen your inhibitor against a large panel of purified kinases to determine its selectivity profile.[12][13][14]
-
Chemical Proteomics: Techniques like affinity chromatography using immobilized inhibitors ("kinobeads") coupled with mass spectrometry can identify binding partners in a cellular context.[15][16]
-
Computational Prediction: In silico methods can predict potential off-targets based on the inhibitor's structure and the ATP-binding sites of other kinases.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues related to off-target effects of GSK-3 inhibitors.
Issue 1: Unexpected Phenotype or Inconsistent Results
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-target kinase inhibition | 1. Perform a kinome-wide selectivity screen.[13] 2. Compare the observed phenotype with the known consequences of inhibiting the identified off-targets. 3. Use a more selective inhibitor for the suspected off-target to see if it reproduces the phenotype. | Identification of the off-target kinase responsible for the observed phenotype. |
| Activation of compensatory pathways | 1. Analyze the phosphorylation status of key nodes in related signaling pathways (e.g., Akt, ERK) using Western blotting. 2. Consider using a combination of inhibitors to block both GSK-3 and the compensatory pathway. | A clearer understanding of the cellular response and more consistent results. |
| Inhibitor instability or degradation | 1. Check the stability of your inhibitor in your experimental media over time using techniques like HPLC. 2. Prepare fresh stock solutions for each experiment. | Ensures that the observed effects are due to the active compound. |
Issue 2: High Cytotoxicity at Effective Concentrations
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Broad-spectrum kinase inhibition | 1. Review kinase profiling data to identify potent inhibition of essential kinases. 2. Test the inhibitor in cell lines known to be sensitive to the inhibition of identified off-targets. | Confirmation that cytotoxicity is due to inhibition of specific off-target kinases. |
| Compound solubility issues | 1. Visually inspect the culture medium for precipitation. 2. Check the inhibitor's solubility in your specific medium. 3. Include a vehicle-only control to rule out solvent toxicity.[7] | Prevention of non-specific effects due to compound precipitation. |
| Non-kinase off-target effects | 1. Consider chemical proteomics to identify non-kinase binding partners.[16] | Identification of other cellular components affected by the inhibitor. |
Quantitative Data Summary
The following table provides a hypothetical example of kinase profiling data for a fictional "this compound". A selective inhibitor should have a significantly lower IC50 for the target kinase (GSK-3α/β) compared to other kinases.
| Kinase | IC50 (nM) | Fold Selectivity vs. GSK-3β |
| GSK-3β (Target) | 10 | 1 |
| GSK-3α (Target) | 15 | 1.5 |
| CDK2 (Off-target) | 1,500 | 150 |
| ROCK1 (Off-target) | 2,500 | 250 |
| PKA (Off-target) | >10,000 | >1000 |
| Aurora A (Off-target) | 800 | 80 |
-
IC50: The concentration of inhibitor required to inhibit 50% of the kinase activity. Lower values indicate higher potency.
-
Fold Selectivity: The ratio of the off-target IC50 to the on-target IC50. Higher values indicate greater selectivity.
Key Experimental Protocols
1. Western Blotting for GSK-3 Signaling
This protocol is for assessing the phosphorylation status of GSK-3β at Serine 9 (an inhibitory mark) and the levels of total β-catenin.
-
Cell Lysis:
-
Treat cells with the GSK-3 inhibitor at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-GSK-3β (Ser9), total GSK-3β, total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17][18][19][20]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Kinase Profiling Assay (Example using ADP-Glo™ Assay)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor.[14]
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Add the GSK-3 inhibitor at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the signal against the inhibitor concentration to determine the IC50 value for each kinase.
-
3. Cell Viability Assay (Example using MTT Assay)
This protocol is for determining the cytotoxic effects of a kinase inhibitor.[21][22]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the GSK-3 inhibitor for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Visualizations
Caption: Key signaling pathways regulating GSK-3 activity.
References
- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]
- 6. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 9. academic.oup.com [academic.oup.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 16. ukm.my [ukm.my]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-GSK-3 beta (Ser9) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. GSK-3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
improving GSK-3 inhibitor 7 bioavailability in vivo
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the in vivo bioavailability of the selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, designated GSK-3 inhibitor 7. Given that many small molecule kinase inhibitors face similar challenges, this guide provides general strategies and protocols applicable to compounds with comparable physicochemical properties.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during in vivo experiments with this compound.
Q1: We are observing very low and inconsistent plasma exposure after oral administration of this compound. What are the likely causes and solutions?
A1: Low and variable oral bioavailability is a frequent challenge for poorly soluble compounds. The primary causes are typically poor aqueous solubility and significant first-pass metabolism in the liver.[1][2]
-
Poor Solubility: If this compound has low solubility in gastrointestinal fluids, its dissolution rate will be slow, limiting the amount of drug available for absorption.[1]
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation.[2]
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure you have accurate data on the solubility and permeability of this compound.
-
Improve Formulation: Simple suspensions in vehicles like carboxymethylcellulose (CMC) may be inadequate. Consider the formulation strategies outlined in Table 2.
-
Route of Administration Comparison: Conduct a pilot pharmacokinetic (PK) study comparing oral (PO) and intravenous (IV) administration. The ratio of the Area Under the Curve (AUC) from PO to IV administration will determine the absolute bioavailability and indicate the extent of the absorption problem.
Q2: What are the recommended starting points for formulating this compound for animal studies?
A2: The choice of formulation is critical and depends on the inhibitor's properties. For a compound with low solubility, moving beyond a simple suspension is often necessary.
-
For Initial Screening (Non-GLP):
-
Co-solvent Systems: A mixture of solvents can improve solubility. A common example is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[1]
-
-
For More Advanced Studies:
-
Micronization/Nanosizing: Reducing the particle size of the drug increases its surface area-to-volume ratio, which can significantly improve the dissolution rate.[2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[3]
-
Q3: How can we determine if this compound is effectively reaching its target in the central nervous system (CNS)?
A3: Assessing brain penetration is crucial for GSK-3 inhibitors intended for neurological indications.[4] A major challenge for CNS therapies is the ability of a drug to cross the blood-brain barrier (BBB).[5]
Experimental Approach:
-
PK Study with Brain Tissue Collection: Perform a standard PK study and collect brain tissue at each time point in addition to plasma.
-
Calculate Brain-to-Plasma Ratio: Homogenize the brain tissue and analyze the concentration of this compound using LC-MS/MS. The ratio of the concentration in the brain to the concentration in the plasma (Kp) or the ratio of the AUC in the brain to the AUC in the plasma (AUCbrain/AUCplasma) provides an index of BBB penetration.
-
Consider PET Imaging: Positron Emission Tomography (PET) can be used to trace the entry and distribution of the inhibitor in the brain in real-time, providing more dynamic information.[5]
Q4: We are observing off-target toxicity at the high doses required to achieve efficacy. How can bioavailability improvement help?
A4: By improving the formulation to increase bioavailability, you can achieve the desired therapeutic plasma concentrations with a lower administered dose. This dose reduction can, in turn, minimize off-target effects and widen the therapeutic window. Complete inhibition of GSK-3 can be detrimental, so achieving the right level of inhibition is key.[6]
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of the GSK-3 Inhibitor Tideglusib
This data provides a benchmark for what can be expected from a GSK-3 inhibitor in a clinical setting. Note the dose-dependent bioavailability, which is often indicative of solubility-limited absorption.[7]
| Parameter | 400 mg Dose | 1000 mg Dose |
| Cmax (ng/mL) | 513.5 | 1170.9 |
| AUC(0-12) (ng/mL·h) | 1218.1 | 3145.7 |
| Bioavailability | Dose-dependent | Dose-dependent |
Data adapted from pharmacokinetic studies of Tideglusib.[7]
Table 2: Common Formulation Strategies to Enhance Oral Bioavailability
| Strategy | Mechanism of Action | Expected Improvement | Key Considerations |
| Particle Size Reduction | Increases surface area for faster dissolution.[2] | Moderate | Can be limited by drug re-agglomeration. |
| Solid Dispersions | The drug is dispersed in a polymer matrix, improving solubility and dissolution.[1] | Moderate to High | Polymer selection and drug-polymer stability are critical. |
| Cyclodextrin Complexation | Forms a hydrophilic complex with the drug, enhancing solubility.[1] | Moderate | Stoichiometry of the complex and potential for renal toxicity. |
| Lipid-Based Formulations (e.g., SEDDS) | Forms microemulsions in the GI tract, enhancing solubility and absorption.[3] | High | Requires careful selection of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Oral Gavage in Mice
This protocol describes the preparation of a common vehicle for solubilizing hydrophobic compounds for in vivo studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume (typically 10 mL/kg for mice).
-
In a sterile tube, dissolve the inhibitor completely in DMSO. This should constitute 10% of the final volume. Use a vortex mixer if necessary.
-
Add PEG300 to the solution (40% of the final volume) and mix thoroughly until a clear solution is obtained.
-
Add Tween 80 (5% of the final volume) and mix.
-
Slowly add the sterile saline (45% of the final volume) to the mixture while vortexing to prevent precipitation.
-
Visually inspect the final solution for any precipitation. If the solution is not clear, gentle warming or sonication may be required. Prepare this formulation fresh on the day of the experiment.
Protocol 2: Mouse Pharmacokinetic (PK) Study Design
This protocol outlines a typical design for a preliminary PK study in mice to assess oral bioavailability.[8][9]
Study Design:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=3-4 mice per time point):
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg).
-
Group 2: Oral gavage (PO) administration (e.g., 10-20 mg/kg).
-
-
Dosing:
-
IV: Administer via tail vein injection.
-
PO: Administer using an oral gavage needle.
-
-
Blood Sampling:
-
Collect sparse samples (e.g., 30-50 µL) from each mouse at specified time points. A serial bleeding protocol can also be used to reduce animal numbers.[8]
-
IV Time Points: 2, 5, 15, 30 minutes, 1, 2, 4, 8 hours.
-
PO Time Points: 15, 30 minutes, 1, 2, 4, 8, 24 hours.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge at 4°C to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[10]
-
-
Data Analysis:
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability: F(%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Visualizations
Caption: Simplified Wnt/β-catenin signaling pathway showing GSK-3's role.
Caption: Experimental workflow for a murine pharmacokinetic study.
Caption: Troubleshooting flowchart for low in vivo oral bioavailability.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. [PDF] Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Population Pharmacokinetics of Tideglusib in Congenital and Childhood Myotonic Dystrophy Type 1: Influence of Demographic and Clinical Factors on Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 10. LC-MS/MS determination of tideglusib, a novel GSK-3β inhibitor in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK-3 Inhibitor 7 (GSK3-IN-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the solubility and handling of GSK-3 Inhibitor 7 (also known as GSK3-IN-7), CAS No. 1062138-03-7.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (GSK3-IN-7) is a small molecule inhibitor of Glycogen Synthase Kinase 3 (GSK-3). It is a valuable tool for studying the roles of GSK-3 in various cellular processes.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: this compound is known to have limited solubility in aqueous solutions. The recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO). It is soluble in DMSO at a concentration of 50 mg/mL.[1]
Q3: My this compound precipitated out of solution after diluting my DMSO stock in aqueous buffer. What can I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed solutions.
Q4: How should I store the solid compound and my stock solution?
A4: The solid powder of this compound should be stored at -20°C for long-term stability. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Solubility Data
| Solvent | Maximum Concentration |
| DMSO | 50 mg/mL[1] |
| Ethanol | Information not available |
| Water | Insoluble |
Troubleshooting Guide for Solubility Issues
Problem: Precipitate forms when diluting DMSO stock solution into aqueous media for cell-based assays or biochemical experiments.
Solution Workflow
Caption: A step-by-step guide to resolving precipitation issues with this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (GSK3-IN-7, CAS No. 1062138-03-7, Molecular Weight: 308.38 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.08 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For 1 mL of a 10 mM stock, add 1 mL of DMSO.
-
To aid dissolution, gently vortex the solution. If necessary, use an ultrasonic bath for a few minutes.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.
Procedure:
-
Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your final assay buffer.
-
Crucially, ensure the final concentration of DMSO in the working solution is low, typically below 0.5% for cell-based assays, to avoid solvent-induced toxicity.
-
If precipitation is observed upon dilution, consider using a pre-warmed assay buffer (37°C).
-
Alternatively, prepare an intermediate dilution in a co-solvent mixture before the final dilution in the aqueous buffer. For example, a mixture of PEG300 and Tween 80 can be used.
Mechanism of Action & Signaling Pathways
GSK-3 is a constitutively active serine/threonine kinase that plays a key role in several signaling pathways, including the Wnt/β-catenin and PI3K/Akt pathways. Inhibition of GSK-3 can lead to the activation of these pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. GSK-3 inhibitors prevent this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it activates the transcription of Wnt target genes.
Caption: this compound blocks GSK-3, preventing β-catenin degradation and activating Wnt signaling.
PI3K/Akt Signaling Pathway
In the PI3K/Akt pathway, activation of receptor tyrosine kinases (RTKs) by growth factors leads to the activation of PI3K and subsequently Akt. Activated Akt then phosphorylates and inactivates GSK-3. By directly inhibiting GSK-3, this compound can mimic the downstream effects of Akt activation in this pathway.
Caption: this compound directly inhibits GSK-3, bypassing upstream signaling from Akt.
References
preventing GSK-3 inhibitor 7 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GSK-3 inhibitor 7. The information is designed to help you prevent degradation of the inhibitor in solution and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its mechanism of action?
A1: this compound, also known as (3Z)-3-(3-bromo-1H-indol-2-ylmethylene)-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, is a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the phosphorylation of its downstream substrates. This inhibition leads to the activation of signaling pathways negatively regulated by GSK-3, such as the Wnt/β-catenin pathway.
Q2: What are the recommended storage and handling procedures for this compound?
A2: To ensure the stability and activity of this compound, proper storage and handling are crucial. The solid compound should be stored at -20°C.[1][2] For preparing stock solutions, dimethyl sulfoxide (DMSO) is the recommended solvent.[2][3] Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][3] When handling the compound, it is important to wear personal protective equipment, including gloves, a lab coat, and safety glasses, and to work in a well-ventilated area.[1]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO to the desired concentration. It is advisable to use DMSO that has been stored properly to minimize moisture content, as this can affect the stability of the compound. A common stock solution concentration is 10 mM. For detailed instructions, refer to the experimental protocols section.
Q4: What are the primary degradation pathways for this compound in solution?
A4: The chemical structure of this compound contains a maleimide-like core, which can be susceptible to degradation. The primary degradation pathway for maleimide-containing compounds in the presence of thiol-containing molecules (e.g., glutathione in cell culture media or cell lysates) is a retro-Michael reaction, which can lead to the loss of the inhibitor's activity.[2][4][5] Additionally, hydrolysis of the succinimide ring can occur, which may alter the compound's properties.[6] To minimize degradation, it is recommended to prepare fresh dilutions of the inhibitor in aqueous buffers or cell culture media immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or reduced biological effect (e.g., no stabilization of β-catenin) | Degradation of the inhibitor: The inhibitor may have degraded due to improper storage, repeated freeze-thaw cycles, or prolonged incubation in aqueous solutions containing thiols. | Prepare fresh stock solutions and dilute them into media immediately before the experiment. Minimize the time the inhibitor is in the aqueous solution before being added to cells. |
| Incorrect concentration: The concentration of the inhibitor may be too low to elicit a biological response. | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. | |
| Inactive compound: The compound may have been inactivated due to exposure to incompatible materials or conditions. | Verify the activity of your stock solution using a positive control cell line known to respond to GSK-3 inhibition. | |
| Inconsistent results between experiments | Variability in stock solution preparation: Inconsistent pipetting or weighing can lead to variations in the final concentration. | Prepare a large, single batch of stock solution, aliquot it, and use one aliquot per experiment. |
| Differences in cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture and experimental procedures. | |
| Cell toxicity observed | High concentration of the inhibitor: The concentration used may be cytotoxic to your specific cell type. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the toxic threshold of the inhibitor and use a lower, non-toxic concentration. |
| Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. | Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%). |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability of this compound Stock Solutions
| Storage Temperature | Solvent | Duration | Recommendation |
| -20°C | Solid (powder) | > 1 year | Store in a tightly sealed container in a dry environment. |
| -20°C | DMSO | Up to 1 month[2][3] | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | DMSO | Up to 6 months[2][3] | Preferred for long-term storage of stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight assumed to be ~380 g/mol for the brominated indolylmaleimide structure), weigh 0.38 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution from 0.38 mg, add 100 µL of DMSO.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Validation of this compound Activity by Western Blot for β-catenin
Materials:
-
Cells responsive to GSK-3 inhibition (e.g., HEK293T, SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration). Incubate for the desired time (e.g., 4-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Strip the membrane and re-probe for a loading control to normalize the β-catenin signal. An increase in the β-catenin band intensity with increasing concentrations of this compound indicates successful inhibition of GSK-3.
Visualizations
Caption: Wnt/β-catenin signaling pathway with the action of this compound.
Caption: A typical experimental workflow for evaluating the activity of this compound.
References
- 1. maleimide-thiol-adducts-stabilized-through-stretching - Ask this paper | Bohrium [bohrium.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prolynxinc.com [prolynxinc.com]
Technical Support Center: Minimizing GSK-3 Inhibitor Toxicity in Cell Lines
Disclaimer: The compound "GSK-3 inhibitor 7" is not a standardized nomenclature in publicly available scientific literature. This guide provides troubleshooting solutions and frequently asked questions based on commonly used and well-characterized GSK-3 inhibitors such as CHIR-99021, SB-216763, and Lithium Chloride. The principles and methodologies described here are broadly applicable to small molecule kinase inhibitors and can be adapted for your specific "this compound".
Frequently Asked Questions (FAQs)
Q1: My GSK-3 inhibitor is showing high levels of cytotoxicity at concentrations expected to be effective. What are the potential reasons?
A1: High cytotoxicity can stem from several factors:
-
Off-target effects: The inhibitor may be acting on other kinases or cellular targets, leading to unintended toxic effects.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be at a toxic concentration.
-
Compound instability: The inhibitor might be degrading in the cell culture medium into toxic byproducts.
-
Cell line sensitivity: The specific cell line you are using may be particularly sensitive to GSK-3 inhibition or the chemical scaffold of the inhibitor.
-
Incorrect concentration: There might be an error in the calculation of the working concentration.
Q2: How can I determine if the observed toxicity is due to on-target GSK-3 inhibition or off-target effects?
A2: Several approaches can help distinguish between on-target and off-target toxicity:
-
Use multiple GSK-3 inhibitors: Compare the effects of your inhibitor with other structurally different GSK-3 inhibitors. If they produce similar phenotypes and toxicity at concentrations that inhibit GSK-3 to the same extent, the effect is more likely to be on-target.
-
Rescue experiments: If GSK-3 inhibition is causing the toxicity, you might be able to rescue the cells by activating downstream pathways. For example, in some contexts, activating the Wnt/β-catenin pathway might mitigate some toxic effects.
-
Knockdown/knockout studies: Use RNAi or CRISPR/Cas9 to reduce GSK-3 levels. If the phenotype of GSK-3 knockdown mimics the inhibitor's effect, it suggests an on-target mechanism.
-
Kinase profiling: Screen your inhibitor against a panel of other kinases to identify potential off-target interactions.
Q3: What are the typical working concentrations for common GSK-3 inhibitors, and what is their reported toxicity?
A3: Working concentrations and toxicity are highly cell-type dependent. Below is a summary of reported values for some common GSK-3 inhibitors in mouse embryonic stem cells. It is crucial to determine the optimal concentration for your specific cell line and experimental setup.
| Inhibitor | IC50 (µM) in ES-D3 cells | Notes |
| CHIR-99021 | 4.9[1] | Considered to have low toxicity combined with high potency for Wnt/β-catenin pathway activation.[1][2] |
| SB-216763 | 5.7[1] | Showed lower toxicity in mouse embryonic stem cells compared to BIO and CHIR-98014.[1][2] |
| CHIR-98014 | 1.1[1] | Demonstrated the highest toxicity among the four tested inhibitors in one study.[1] |
| BIO | >10 (approx.) | Showed high toxicity in mouse embryonic stem cells.[1] |
| Lithium (LiCl) | Varies (mM range) | A well-known GSK-3 inhibitor, but generally less potent than other small molecules.[3] |
Troubleshooting Guides
Issue 1: High levels of cell death observed after treatment with the GSK-3 inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death.
Issue 2: Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Culture Conditions | Ensure consistency in cell passage number, confluency, and media composition. Avoid using cells that have been in culture for too long, as this can lead to genetic drift. |
| Inhibitor Preparation | Prepare fresh stock solutions of the inhibitor regularly. Ensure complete dissolution of the compound. Store stock solutions at the recommended temperature and protect from light if necessary. |
| Assay Performance | Standardize incubation times and ensure accurate pipetting. Use positive and negative controls in every experiment to monitor assay performance. |
Experimental Protocols
Protocol 1: Determining the IC50 of a GSK-3 Inhibitor using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of the GSK-3 inhibitor that reduces the viability of a cell population by 50%.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
GSK-3 inhibitor stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the GSK-3 inhibitor in complete culture medium. Remove the old medium from the cells and add the medium containing the different inhibitor concentrations. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.[4][5][6]
Protocol 2: Assessing Apoptosis using a Caspase-3/7 Activity Assay
Objective: To determine if the GSK-3 inhibitor induces apoptosis by measuring the activity of executioner caspases 3 and 7.
Materials:
-
Cells treated with the GSK-3 inhibitor as described in Protocol 1.
-
Luminescent or fluorescent caspase-3/7 assay kit (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).[7]
-
Microplate reader with luminescence or fluorescence detection capabilities.
Procedure:
-
Cell Treatment: Treat cells with the GSK-3 inhibitor at various concentrations and for different durations in a 96-well plate. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add the caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes), protected from light.
-
Measurement: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: An increase in signal intensity compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.[8][9][10]
Signaling Pathways
GSK-3 in the Wnt/β-catenin Signaling Pathway:
Caption: Wnt/β-catenin pathway and GSK-3 inhibition.
GSK-3 in the PI3K/Akt Signaling Pathway:
References
- 1. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 4. Kinase Assay to Determine the IC50 Values [bio-protocol.org]
- 5. 3.3. Kinase Assays and IC50 Determination [bio-protocol.org]
- 6. 4.5. IC50 Assay [bio-protocol.org]
- 7. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Apoptosis Assays [sigmaaldrich.com]
- 9. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
adjusting GSK-3 inhibitor 7 treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the novel GSK-3 Inhibitor 7. The following information is designed to address specific issues that may be encountered during experimentation, with a focus on optimizing treatment duration for the most effective results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a small molecule that acts as a potent and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is constitutively active in resting cells and plays a crucial role in a wide range of cellular processes, including glycogen metabolism, cell development, gene transcription, and apoptosis.[1][2] By inhibiting GSK-3, this compound can modulate the activity of numerous downstream signaling pathways, such as the Wnt/β-catenin pathway.[1]
Q2: What is a recommended starting concentration and treatment duration for this compound in cell-based assays?
A2: For a novel compound like this compound, it is advisable to start with a broad concentration range, typically from 1 nM to 10 µM, to determine the optimal dose for your specific cell line and experimental endpoint. The treatment duration will depend on the biological process being investigated. For signaling pathway studies (e.g., phosphorylation of a direct GSK-3 substrate), a short incubation of 1 to 6 hours may be sufficient. For cellular outcomes like changes in gene expression or cell viability, longer incubation times of 24, 48, or 72 hours are commonly used. A time-course experiment is highly recommended to determine the ideal duration.
Q3: How can I determine if the observed effects are specific to GSK-3 inhibition?
A3: To confirm that the effects of this compound are on-target, consider the following approaches:
-
Use a structurally different GSK-3 inhibitor: If a different GSK-3 inhibitor produces a similar phenotype, it is more likely that the observed effect is due to GSK-3 inhibition.
-
Rescue experiments: In cells where GSK-3 has been knocked down (e.g., using siRNA or shRNA), the effect of this compound should be abrogated.
-
Western Blotting: Analyze the phosphorylation status of known GSK-3 substrates (e.g., β-catenin, Tau) and downstream effectors. Inhibition of GSK-3 should lead to a decrease in the phosphorylation of its substrates.
Q4: What are the common challenges when working with small molecule inhibitors like this compound?
A4: Researchers may encounter several challenges, including off-target effects, the development of cellular resistance, and issues with compound stability and solubility.[3][4][5] It is crucial to perform thorough validation experiments and use appropriate controls to ensure the reliability of your results.
Troubleshooting Guide: Optimizing Treatment Duration
This guide addresses common issues encountered when determining the optimal treatment duration for this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect at any time point. | 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Treatment Duration: The incubation time may be too short for the desired biological effect to manifest. 3. Cell Line Insensitivity: The cell line may not be sensitive to GSK-3 inhibition. 4. Inhibitor Instability: The inhibitor may be degrading in the culture medium over time. | 1. Dose-Response Experiment: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 100 µM) to determine the EC50. 2. Extended Time-Course: Conduct a time-course experiment with longer incubation periods (e.g., 24, 48, 72, 96 hours). 3. Target Expression: Verify the expression of GSK-3α and GSK-3β in your cell line via Western Blot or qPCR. 4. Stability Assay: Assess the stability of this compound in your culture medium at 37°C over the course of the experiment. Consider replenishing the inhibitor with fresh medium for longer time points. |
| High levels of cytotoxicity observed even at short treatment durations. | 1. Off-Target Effects: At higher concentrations, the inhibitor may be affecting other kinases or cellular processes, leading to toxicity. 2. On-Target Toxicity: Inhibition of GSK-3 may be inherently toxic to the specific cell line being used. | 1. Lower Concentration Range: Test a lower range of concentrations, focusing on those at or below the determined EC50 for the desired on-target effect. 2. Shorter Time Points: Perform a time-course experiment with very short incubation times (e.g., 1, 2, 4, 8 hours) to see if the desired on-target effect can be observed before the onset of cytotoxicity. 3. Alternative Inhibitors: Compare with other known GSK-3 inhibitors to see if the cytotoxicity is a common feature of GSK-3 inhibition in that cell line. |
| The desired effect is transient and disappears at later time points. | 1. Cellular Compensation: Cells may activate compensatory signaling pathways to overcome the inhibition of GSK-3. 2. Inhibitor Degradation: The inhibitor may be losing its activity over time. | 1. Time-Course Analysis: Perform a detailed time-course experiment to map the kinetics of the response and identify the peak effect time. 2. Pathway Analysis: Use techniques like Western blotting or phospho-kinase arrays to investigate the activation of potential compensatory pathways at later time points. 3. Inhibitor Replenishment: For longer experiments, consider changing the media and adding fresh this compound every 24-48 hours. |
Data Presentation
Table 1: Comparative IC50 Values of Various GSK-3 Inhibitors
| Inhibitor | GSK-3α IC50 (nM) | GSK-3β IC50 (nM) | Selectivity (α vs β) |
| This compound (Hypothetical) | 15 | 5 | 3-fold for β |
| CHIR-99021 | 10 | 6.7 | ~1.5-fold for β |
| SB216763 | 34.3 | 34.3 | None |
| AR-A014418 | - | 104 | - |
| Tideglusib | 908 | 60 | 15-fold for β |
| LY2090314 | 1.5 | 0.9 | ~1.7-fold for β |
| IC50 values can vary depending on assay conditions. |
Table 2: Representative Time-Course of β-catenin Stabilization
This table illustrates a typical result from a time-course experiment monitoring the stabilization of β-catenin (a downstream target of GSK-3) in response to this compound treatment.
| Treatment Duration (hours) | β-catenin Level (Fold Change vs. Control) |
| 0 | 1.0 |
| 1 | 1.5 |
| 2 | 2.8 |
| 4 | 4.2 |
| 8 | 3.5 |
| 12 | 2.1 |
| 24 | 1.3 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)
Objective: To determine the half-maximal effective concentration (EC50) of this compound for a specific cellular endpoint.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 24 hours). This duration should be based on the expected kinetics of the endpoint being measured.
-
Endpoint Assay: Perform the assay to measure the desired biological response (e.g., cell viability using MTT or CellTiter-Glo, or a specific biomarker by ELISA or Western Blot).
-
Data Analysis: Plot the response against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Protocol 2: Determining the Optimal Treatment Duration (Time-Course Experiment)
Objective: To identify the optimal time point to observe the desired effect of this compound.
Methodology:
-
Cell Seeding: Plate an equal number of cells for each time point to be tested. Allow cells to adhere overnight.
-
Treatment: Treat the cells with this compound at a fixed concentration (typically at or slightly above the EC50 determined in Protocol 1). Include a vehicle control for each time point.
-
Incubation and Harvesting: Incubate the cells and harvest them at various time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). The selection of time points should be based on the biological process under investigation.
-
Endpoint Assay: Perform the assay of interest on the harvested cells from each time point.
-
Data Analysis: Plot the measured response against the treatment time to visualize the kinetics of the effect and identify the optimal duration.
Visualizations
Caption: GSK-3 signaling in the Wnt pathway.
References
Technical Support Center: GSK-3 Inhibitor 7 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing GSK-3 Inhibitor 7 in animal models. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for GSK-3 inhibitors?
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is constitutively active in resting cells.[1][2] It plays a crucial role in regulating a wide array of cellular processes, including metabolism, cell signaling, apoptosis, and proliferation.[3] GSK-3 inhibitors block the activity of this enzyme, which can have therapeutic effects in various disease models, including neurodegenerative diseases, diabetes, and some cancers.[3][4] Many GSK-3 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme, preventing the transfer of phosphate groups to its substrates.[4][5]
Q2: I am observing poor solubility of this compound during formulation. What can I do?
Poor aqueous solubility is a common issue with many small molecule inhibitors.[1] Here are a few troubleshooting steps:
-
Vehicle Selection: For preclinical in vivo studies, a common approach is to use a co-solvent system. A typical formulation might involve dissolving the inhibitor in a small amount of an organic solvent like DMSO, and then diluting it with a vehicle such as a solution containing Tween-80 or other surfactants.[4]
-
Sonication: After dissolving the inhibitor in the chosen vehicle, sonication can help to ensure a homogenous suspension and break up any small particles.
-
pH Adjustment: Depending on the chemical properties of this compound, adjusting the pH of the formulation buffer may improve its solubility.
Q3: My in vivo experiments are showing inconsistent results. What are the potential causes?
Inconsistent results in animal models can stem from several factors related to inhibitor delivery:
-
Inhibitor Stability: Ensure that your stock solutions and final formulations are stable. Some compounds can degrade over time, especially if not stored properly. It is advisable to prepare fresh formulations for each experiment.
-
Bioavailability: The route of administration significantly impacts the bioavailability of the inhibitor. Oral bioavailability can be variable, while intravenous (i.v.) or intraperitoneal (i.p.) injections may provide more consistent plasma concentrations.[4][6]
-
Pharmacokinetics: The half-life of this compound in the target tissue is a critical factor. Rapid clearance may necessitate more frequent dosing to maintain effective concentrations.[6]
-
Animal Handling and Stress: Stress from handling and injection can influence physiological responses and lead to variability in experimental outcomes. Ensure all procedures are performed consistently and with minimal stress to the animals.
Q4: How can I confirm that this compound is reaching its target and inhibiting GSK-3 in vivo?
To verify target engagement, you can measure the phosphorylation status of known GSK-3 substrates in tissue samples from your animal models. A common biomarker for GSK-3 inhibition is a reduction in the phosphorylation of tau protein at specific sites, such as Ser396.[4] Western blotting of tissue lysates from the brain (or other target organs) can be used to assess these changes.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of inhibitor in formulation | Poor solubility of the compound. | Use a co-solvent system (e.g., DMSO/Tween-80). Increase the concentration of the solubilizing agent. Use sonication to aid dissolution. |
| No observable phenotype or target engagement | Insufficient dose or bioavailability. | Increase the dose of the inhibitor. Change the route of administration (e.g., from oral to i.p. or i.v.). Assess the pharmacokinetic profile of the compound. |
| Rapid metabolism and clearance of the inhibitor. | Increase the dosing frequency. Consider using a different inhibitor with a longer half-life. | |
| Poor penetration of the blood-brain barrier (for CNS models). | Select an inhibitor known to have good brain penetration.[4] | |
| Toxicity or adverse effects in animals | Off-target effects of the inhibitor. | Reduce the dose. Screen the inhibitor against a panel of other kinases to assess its selectivity.[4] |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the effects of the formulation components. | |
| Over-inhibition of GSK-3. | A moderate level of GSK-3 inhibition is often desired to avoid toxicity.[1] Titrate the dose to find the optimal therapeutic window. |
Experimental Protocols
Formulation Protocol for Intraperitoneal (i.p.) Injection
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Store this stock at -20°C.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 25% Tween-80 in sterile saline or phosphate-buffered saline (PBS).
-
Final Formulation: On the day of injection, thaw the stock solution. For a final injection volume of 100 µL per mouse, dilute the stock solution with the vehicle. For example, to achieve a final concentration of 5 mg/mL, mix 10 µL of the 50 mg/mL stock with 90 µL of the vehicle.
-
Administration: Vortex the final formulation thoroughly before drawing it into a syringe. Administer the solution via i.p. injection.
Visualizations
References
- 1. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 2. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of GSK-3 Inhibitors: CHIR-99021 and Lithium Chloride
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the highly selective GSK-3 inhibitor, CHIR-99021, and the classical GSK-3 inhibitor, lithium chloride. This analysis is supported by experimental data and detailed methodologies to aid in the selection of the appropriate inhibitor for your research needs.
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. This guide focuses on comparing two prominent GSK-3 inhibitors: the potent and selective synthetic inhibitor CHIR-99021, and the well-established mood stabilizer, lithium chloride.
While the query specified "GSK-3 inhibitor 7," this is not a standardized nomenclature in publicly available scientific literature. A compound designated "GSK3-IN-7" is commercially available, but lacks extensive efficacy and comparative data. Therefore, for a robust and data-driven comparison, we will focus on CHIR-99021 as a representative of highly selective, next-generation GSK-3 inhibitors.
Quantitative Comparison of Inhibitor Potency
The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The following table summarizes the reported IC50 values for CHIR-99021 and lithium chloride against the two GSK-3 isoforms, GSK-3α and GSK-3β.
| Inhibitor | Target | IC50 |
| CHIR-99021 | GSK-3α | 10 nM[1] |
| GSK-3β | 6.7 nM[1] | |
| Lithium Chloride | GSK-3 | ~1 mM[2] |
Note: The IC50 for lithium chloride can vary depending on the assay conditions, particularly the concentration of magnesium ions.
Mechanism of Action
CHIR-99021 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of GSK-3, preventing the binding of ATP and subsequent phosphorylation of substrates. It exhibits high selectivity for GSK-3 over other kinases.
Lithium Chloride inhibits GSK-3 through a dual mechanism. It acts as a direct, non-competitive inhibitor by competing with magnesium ions (Mg2+), which are essential cofactors for GSK-3's kinase activity.[3] Additionally, lithium can indirectly inhibit GSK-3 by promoting the inhibitory phosphorylation of GSK-3 at Serine 9 (for GSK-3β) or Serine 21 (for GSK-3α).[2]
Experimental Protocols
In Vitro GSK-3 Kinase Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against GSK-3.
Objective: To measure the enzymatic activity of GSK-3 in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitors (CHIR-99021, Lithium Chloride)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents: Dilute the GSK-3β enzyme, substrate peptide, and ATP to their final desired concentrations in the kinase assay buffer. Prepare a serial dilution of the test inhibitors.
-
Reaction Setup: To each well of a 384-well plate, add the GSK-3β enzyme.
-
Add Inhibitor: Add the serially diluted inhibitors to the wells. Include a control with no inhibitor (vehicle control).
-
Initiate Reaction: Start the kinase reaction by adding the ATP and substrate peptide mixture to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[4]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of GSK-3 activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GSK-3 signaling in the canonical Wnt pathway.
Caption: Experimental workflow for comparing GSK-3 inhibitors.
Concluding Remarks
The choice between CHIR-99021 and lithium chloride as a GSK-3 inhibitor depends on the specific experimental goals. CHIR-99021 offers high potency and selectivity, making it an excellent tool for specifically probing the consequences of GSK-3 inhibition with minimal off-target effects. Its nanomolar efficacy allows for its use at very low concentrations.
Lithium chloride, while significantly less potent, is a well-established compound with a long history of use in both research and clinical settings. Its dual mechanism of action and its effects on other cellular targets may be advantageous or disadvantageous depending on the context of the study. Researchers should consider the potential for off-target effects when interpreting results from experiments using lithium chloride.
This guide provides a foundational comparison to assist researchers in making an informed decision for their studies on GSK-3 signaling and its role in health and disease.
References
A Head-to-Head Comparison of GSK-3 Inhibitors: AR-A014418 versus GSK-3 Inhibitor 7
In the landscape of kinase inhibitors, Glycogen Synthase Kinase-3 (GSK-3) has emerged as a critical target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, diabetes, and cancer. This guide provides a detailed head-to-head comparison of two noteworthy GSK-3 inhibitors: AR-A014418 and a compound referred to as GSK-3 Inhibitor 7. This comparison is intended for researchers, scientists, and drug development professionals, offering a summary of available performance data, experimental methodologies, and insights into their mechanisms of action.
Quantitative Performance Data
A direct comparison of the inhibitory potency and cellular effects of AR-A014418 and this compound is summarized below. It is important to note that publicly available data for this compound is significantly more limited than for the well-characterized AR-A014418.
| Parameter | AR-A014418 | This compound |
| GSK-3β IC50 | 104 nM[1] | 5.25 µM |
| Mechanism of Action | ATP-competitive[1] | ATP-competitive |
| Ki | 38 nM[2] | Not Available |
| Cellular Tau Phosphorylation (Ser396) IC50 | 2.7 µM[2] | Not Available |
| Kinase Selectivity | Highly selective; no significant inhibition of 26 other kinases including cdk2 and cdk5 (IC50 > 100 µM)[1] | Not Available |
| Reported Biological Effects | - Inhibits tau phosphorylation in cells[3] - Protects against cell death mediated by PI3K/Akt pathway inhibition[1] - Reduces β-amyloid-induced neurodegeneration[1] - Exhibits antidepressant-like effects in animal models | - Promotes glucose uptake in hepatocytes (83.5%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited for AR-A014418. Due to the limited available information, a generic GSK-3β kinase assay protocol is provided as a conceptual reference for this compound.
AR-A014418: GSK-3 Kinase Scintillation Proximity Assay[4]
This assay determines the in vitro inhibitory activity of compounds against GSK-3.
-
Reaction Setup: The assay is conducted in duplicate in microtiter plates. A biotinylated peptide substrate (biotin-AAEELDSRAGS(PO3H2)PQL) is used at a final concentration of 2 µM in an assay buffer containing recombinant human GSK-3 (a mix of α and β isoforms), 12 mM MOPS (pH 7.0), 0.3 mM EDTA, 0.01% β-mercaptoethanol, 0.004% Brij 35, 0.5% glycerol, and 0.5 µg of bovine serum albumin per 25 µl.
-
Inhibitor Pre-incubation: The reaction mixture is pre-incubated with various concentrations of the inhibitor for 10-15 minutes.
-
Initiation of Reaction: The kinase reaction is initiated by adding a mixture of [γ-33P]ATP (0.04 µCi) and unlabeled ATP in 50 mM Mg(Ac)2 to a final ATP concentration of 1 µM. The final assay volume is 25 µl.
-
Termination: After a 20-minute incubation at room temperature, the reaction is stopped by adding 25 µl of a stop solution containing 5 mM EDTA, 50 µM ATP, 0.1% Triton X-100, and 0.25 mg of streptavidin-coated SPA beads.
-
Signal Detection: After 6 hours, the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: Inhibition curves are generated and analyzed using non-linear regression to determine the IC50 values.
AR-A014418: Cellular Tau Phosphorylation Assay (Western Blot)[3]
This method assesses the ability of an inhibitor to reduce tau phosphorylation in a cellular context.
-
Cell Culture and Treatment: 3T3 fibroblasts stably expressing four-repeat tau protein are cultured. Cells are treated with the vehicle (0.1% DMSO) or increasing concentrations of AR-A014418 (ranging from 100 nM to 50 µM) and harvested 4 hours after treatment.
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated tau at Serine 396 (p-Tau S396). To normalize for total tau levels, the blot is stripped and re-probed with a phosphorylation-independent total tau antibody (e.g., Tau5).
-
Visualization and Quantification: The protein bands are visualized using an appropriate detection system, and the band intensities are quantified by densitometric analysis to determine the extent of tau phosphorylation inhibition.
AR-A014418: Neuroprotection Assay (PI3K/Akt Pathway Inhibition)[4]
This assay evaluates the protective effect of the inhibitor against cell death induced by blocking the pro-survival PI3K/Akt pathway.
-
Cell Culture and Treatment: N2A neuroblastoma cells are cultured for 48 hours. The cells are then treated with 50 µM LY-294002 (a PI3K inhibitor) in the presence of AR-A014418 or vehicle (DMSO) for 24 hours.
-
Cell Viability Staining: After treatment, cells are incubated for 30 minutes with 2 µM propidium iodide (PI) to stain dead cells and 1 µM calcein-AM to stain living cells.
-
Microscopy: The cells are washed and visualized by fluorescence microscopy.
-
Data Analysis: Cell death is quantified by expressing the number of PI-positive cells as a percentage of the total number of cells in at least three different fields per well.
This compound: Generic GSK-3β Kinase Assay (Conceptual Protocol)
This is a general protocol that could be adapted to test the inhibitory activity of compounds like this compound.
-
Reaction Components: The assay would typically include purified recombinant GSK-3β enzyme, a specific peptide substrate, ATP, and a suitable buffer system.
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of this compound.
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Detection of Activity: The kinase activity can be measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays (using 32P- or 33P-labeled ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the signaling pathways and experimental workflows can aid in understanding the broader context of GSK-3 inhibition.
References
Comparative Analysis of GSK-3 Inhibitor CHIR-99021 Activity Across Diverse Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of the potent and selective GSK-3 inhibitor, CHIR-99021. This guide provides a comparative summary of its activity, detailed experimental protocols, and visualizations of the key signaling pathway.
Glycogen Synthase Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, proliferation, and differentiation.[1][2] Its dysregulation has been implicated in various diseases, making it a significant therapeutic target. This guide focuses on CHIR-99021, a highly selective and potent aminopyrimidine-derived inhibitor of both GSK-3α and GSK-3β isoforms.[3][4] CHIR-99021 functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of GSK-3 and subsequently activating the canonical Wnt/β-catenin signaling pathway.[1][3]
Quantitative Comparison of CHIR-99021 Activity
The inhibitory activity of CHIR-99021 has been evaluated across various cell lines, demonstrating its potency in the nanomolar range. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of an inhibitor. The following table summarizes the reported IC50 values for CHIR-99021 in different contexts.
| Target | IC50 (nM) | Cell Line/System | Reference |
| GSK-3β | 6.7 | Enzyme Assay | [4] |
| GSK-3α | 10 | Enzyme Assay | [4] |
| Wnt/β-catenin pathway | 4900 (IC50) | Mouse ES-D3 Cells | [5] |
| Cell Viability | 100,000 (IC50) | VA-ES-BJ (Epithelioid Sarcoma) | [6] |
| Cell Viability | 50,000 (IC50) | NEPS (Epithelioid Sarcoma) | [6] |
Note: The IC50 values can vary depending on the assay conditions, cell type, and the specific endpoint being measured (e.g., enzyme inhibition vs. cellular viability).
Experimental Protocols
Accurate and reproducible assessment of GSK-3 inhibitor activity is crucial. Below are detailed methodologies for key experiments.
In Vitro GSK-3β Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3 substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
CHIR-99021 (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of CHIR-99021 in the kinase assay buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).[7]
-
Add 2 µl of recombinant GSK-3β enzyme to each well.[7]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[7]
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.[7]
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.
Cell-Based Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)
This assay measures the activation of the Wnt/β-catenin signaling pathway in cells treated with a GSK-3 inhibitor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash TCF/LEF reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or other transfection reagent)
-
DMEM with 10% FBS
-
CHIR-99021
-
Dual-Luciferase Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the TOPFlash reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with various concentrations of CHIR-99021 for another 24 hours.
-
Lyse the cells and measure the firefly (TOPFlash) and Renilla luciferase activities using the Dual-Luciferase Reporter Assay System and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the EC50 value (the concentration that elicits a half-maximal response).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the Wnt/β-catenin signaling pathway, which is critically regulated by GSK-3, and a typical experimental workflow for assessing GSK-3 inhibitors.
References
- 1. gsk-3.com [gsk-3.com]
- 2. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 3. agscientific.com [agscientific.com]
- 4. stemcell.com [stemcell.com]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHIR99021, trough GSK-3β Targeting, Reduces Epithelioid Sarcoma Cell Proliferation by Activating Mitotic Catastrophe and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
A Comparative Guide to the Efficacy of ATP-Competitive GSK-3 Inhibitors
A direct comparison involving "GSK-3 inhibitor 7" could not be completed as this specific compound could not be definitively identified in publicly available scientific literature. It is likely a designation internal to a specific research group or company. This guide provides a comprehensive comparison of the efficacy of several well-characterized and widely used ATP-competitive Glycogen Synthace Kinase-3 (GSK-3) inhibitors: CHIR-99021, SB-216763, and LY2090314. Additionally, Tideglusib is included for a broader context, although it is primarily considered a non-ATP-competitive inhibitor.
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes, making it a significant therapeutic target for a range of diseases, including Alzheimer's disease, bipolar disorder, and cancer. The majority of GSK-3 inhibitors developed are ATP-competitive, binding to the kinase's ATP pocket and preventing the phosphorylation of its substrates. This guide offers a comparative analysis of the efficacy of prominent ATP-competitive GSK-3 inhibitors based on available experimental data.
In Vitro Potency and Selectivity
The efficacy of ATP-competitive inhibitors is primarily determined by their potency, often measured as the half-maximal inhibitory concentration (IC50), and their selectivity against other kinases. High potency in the nanomolar range and significant selectivity are desirable characteristics for a therapeutic candidate.
| Inhibitor | Chemical Class | GSK-3β IC50 (nM) | GSK-3α IC50 (nM) | Selectivity Notes |
| CHIR-99021 | Aminopyrimidine | 6.7 | 10 | Highly selective; >500-fold against 20 other kinases. |
| SB-216763 | Maleimide | 34 | 9 | Shows some off-target activity against other kinases like CDK2. |
| LY2090314 | Not specified | 0.9 | 1.5 | Potent and selective inhibitor. |
| Tideglusib | Thiadiazolidinone | 60 (non-ATP competitive) | - | Irreversible inhibitor with a different mechanism of action. |
Cellular Activity
The ability of an inhibitor to penetrate cell membranes and inhibit GSK-3 in a cellular context is a critical measure of its potential therapeutic utility. This is often assessed by measuring the phosphorylation levels of downstream GSK-3 substrates, such as β-catenin and Tau.
| Inhibitor | Cellular Assay | Effective Concentration | Key Findings |
| CHIR-99021 | β-catenin accumulation in cells | EC50 ~0.7 µM | Potently activates the Wnt/β-catenin signaling pathway. |
| SB-216763 | Inhibition of Tau phosphorylation | ~1-10 µM | Reduces hyperphosphorylation of Tau in cellular models. |
| LY2090314 | Inhibition of cancer cell proliferation | Nanomolar range | Demonstrates anti-proliferative effects in various cancer cell lines. |
| Tideglusib | Reduction of Tau pathology | Micromolar range | Shown to reduce Tau phosphorylation and neuronal loss in preclinical models. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate GSK-3 inhibitor efficacy.
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup: A reaction mixture is prepared containing the GSK-3 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: The Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.
-
Measurement: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular β-Catenin Accumulation Assay
This assay assesses the activation of the Wnt/β-catenin pathway, which is negatively regulated by GSK-3.
-
Cell Culture: Cells (e.g., HEK293T) are cultured in appropriate media and seeded in multi-well plates.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the GSK-3 inhibitor for a specified period (e.g., 16-24 hours).
-
Cell Lysis: The cells are lysed to extract cellular proteins.
-
Western Blotting or ELISA: The levels of β-catenin in the cell lysates are quantified using either Western blotting with a specific anti-β-catenin antibody or a β-catenin ELISA kit.
-
Data Analysis: The increase in β-catenin levels relative to a vehicle-treated control is calculated to determine the inhibitor's efficacy in the cellular context.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided.
Figure 1: Canonical Wnt/β-catenin signaling pathway highlighting the inhibitory role of GSK-3.
Figure 2: A typical experimental workflow for the evaluation and development of GSK-3 inhibitors.
Conclusion
The selection of an appropriate GSK-3 inhibitor for research or therapeutic development depends on the specific application. CHIR-99021 stands out for its high potency and selectivity, making it a valuable tool for in vitro and cellular studies of the Wnt pathway. SB-216763, while less selective, has been widely used and provides a historical benchmark. LY2090314 represents a more recent, highly potent inhibitor with clinical relevance. Tideglusib, with its distinct mechanism of action, offers an alternative therapeutic strategy. The data and protocols presented in this guide provide a foundation for researchers to make informed decisions when comparing and selecting ATP-competitive GSK-3 inhibitors for their studies.
A Comparative Analysis of GSK-3 Inhibitors: Tideglusib vs. GSK-3 Inhibitor 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two glycogen synthase kinase-3 (GSK-3) inhibitors: Tideglusib and GSK-3 Inhibitor 7 (also known as α-4-Dibromoacetophenone). The information is compiled to assist researchers in making informed decisions for their studies by presenting key characteristics, experimental data, and methodologies in a structured format.
Introduction
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been linked to various pathologies such as Alzheimer's disease, bipolar disorder, and cancer, making it a significant target for drug development. This guide focuses on a comparative analysis of Tideglusib, a clinically tested GSK-3 inhibitor, and this compound, a less extensively characterized compound.
General Properties and Mechanism of Action
Both Tideglusib and this compound are non-ATP competitive inhibitors of GSK-3, a characteristic that can offer greater selectivity compared to ATP-competitive inhibitors. However, their modes of interaction with the enzyme differ significantly.
Tideglusib is an irreversible inhibitor of GSK-3β.[1] Its mechanism involves interaction with a cysteine residue (Cys-199) in the active site of GSK-3β.[2] This irreversible binding leads to a sustained inhibition of the enzyme's activity. Tideglusib has been investigated in clinical trials for neurodegenerative diseases, although its development for Alzheimer's disease and progressive supranuclear palsy was discontinued.[3]
This compound (α-4-Dibromoacetophenone) is also a non-ATP competitive inhibitor of GSK-3β. It is described as a reactive alkylating agent. The available information on its mechanism is less detailed compared to Tideglusib, and there is a notable lack of extensive studies on its broader biological effects.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Tideglusib and this compound.
| Parameter | Tideglusib | This compound (α-4-Dibromoacetophenone) | Reference |
| Chemical Formula | C₁₉H₁₄N₂O₂S | C₈H₆Br₂O | N/A |
| Molecular Weight | 334.39 g/mol | 277.94 g/mol | N/A |
| Target | GSK-3β | GSK-3β | [1] |
| Mechanism of Action | Non-ATP competitive, Irreversible | Non-ATP competitive | [1] |
| IC₅₀ (GSK-3β) | ~60 nM | 0.5 µM (500 nM) | [2] |
| Selectivity Data | Tideglusib | This compound (α-4-Dibromoacetophenone) | Reference |
| PKA | Not specified in readily available sources | No inhibition at concentrations up to 100 µM | |
| Other Kinases | Showed inhibition of other kinases in panel screening | Data not available | [4] |
Experimental Data and Protocols
In Vitro Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against GSK-3β.
Experimental Protocol: General Radiometric Filter Binding Assay
A common method for determining kinase activity and inhibition is the radiometric filter-binding assay, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide.
-
Reaction Mixture Preparation: Prepare a reaction buffer typically containing 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA.
-
Enzyme and Substrate: Add purified recombinant GSK-3β enzyme and a specific substrate peptide (e.g., a pre-phosphorylated peptide like p-GS2) to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (Tideglusib or this compound) dissolved in a suitable solvent (e.g., DMSO) to the reaction wells. A control with solvent only is included.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filters extensively with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assays
Objective: To assess the ability of the inhibitors to modulate GSK-3 signaling in a cellular context, often by measuring the accumulation of β-catenin, a downstream target of GSK-3.
Experimental Protocol: β-Catenin Accumulation Assay
-
Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or HEK293 cells) in a multi-well plate and culture until they reach a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of Tideglusib or this compound for a specified duration (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody specific for β-catenin. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for β-catenin and the loading control. Normalize the β-catenin levels to the loading control and compare the levels in inhibitor-treated cells to the vehicle control to determine the extent of β-catenin accumulation.
In Vivo Studies (Tideglusib)
Objective: To evaluate the efficacy of Tideglusib in animal models of disease. The following is a general protocol based on studies in a mouse model of Alzheimer's disease.
Experimental Protocol: Administration of Tideglusib in an APP/PS1 Mouse Model
-
Animal Model: Use transgenic mice that model aspects of Alzheimer's disease, such as the APP/PS1 double transgenic mouse model, which develops amyloid plaques.
-
Drug Formulation and Administration: Formulate Tideglusib for oral administration (e.g., in a suitable vehicle like 0.5% hydroxypropyl methylcellulose). Administer Tideglusib to the mice daily via oral gavage at a specific dose (e.g., 50 mg/kg body weight). A control group of mice should receive the vehicle only.
-
Treatment Duration: Treat the animals for a specified period (e.g., several months) to allow for the development of pathology and to observe the effects of the treatment.
-
Behavioral Testing: At the end of the treatment period, conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze, to evaluate learning and memory.
-
Tissue Collection and Analysis:
-
Euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify amyloid plaque load (using antibodies against Aβ) and to assess other markers of neuroinflammation or neuronal loss.
-
Conduct biochemical analyses, such as Western blotting or ELISA, on brain homogenates to measure levels of Aβ, phosphorylated tau, or other relevant biomarkers.
-
-
Data Analysis: Statistically compare the results from the Tideglusib-treated group with the vehicle-treated control group to determine the in vivo efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the GSK-3 signaling pathway and a general workflow for inhibitor testing.
Caption: GSK-3 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for GSK-3 Inhibitor Evaluation.
Summary and Conclusion
Tideglusib is a well-studied, irreversible, non-ATP competitive inhibitor of GSK-3β with a known mechanism of action and a significant amount of preclinical and clinical data. In contrast, this compound (α-4-Dibromoacetophenone) is a less characterized, non-ATP competitive inhibitor. While both compounds target GSK-3β, the available data for this compound is insufficient for a comprehensive comparison of its selectivity, cellular effects, and in vivo efficacy with Tideglusib.
For researchers considering these inhibitors, Tideglusib offers a more established profile with a wealth of published data to guide experimental design. This compound may be a useful tool for initial in vitro studies, but further characterization of its selectivity and cellular activity is warranted before its use in more complex biological systems or as a lead compound for drug development. The provided experimental protocols offer a foundation for the evaluation and comparison of these and other GSK-3 inhibitors.
References
assessing the specificity of GSK-3 inhibitor 7 against a kinase panel
For researchers engaged in drug discovery and cellular signaling studies, the specificity of a kinase inhibitor is a critical determinant of its utility and potential for therapeutic development. Glycogen Synthase Kinase 3 (GSK-3) is a key regulatory enzyme implicated in a multitude of cellular processes and diseases, making the characterization of its inhibitors a significant area of research. This guide provides a comparative analysis of two well-characterized GSK-3 inhibitors, CHIR-99021 and AR-A014418, with a focus on their specificity against a broader kinase panel.
Comparative Kinase Specificity
The inhibitory activity of CHIR-99021 and AR-A014418 against GSK-3 and a panel of other kinases is summarized below. The data highlights the high selectivity of both compounds for GSK-3, albeit with different potency.
| Inhibitor | Target Kinase | IC50 / Ki | Off-Target Kinases | Selectivity Notes |
| CHIR-99021 | GSK-3α | IC50: 10 nM[1][2] | CDK2/CycA2, CDK5, CK1g1, etc. (see table below) | Highly potent and selective, with over 500-fold selectivity against a wide range of kinases.[3] Functions as a Wnt activator by inhibiting GSK-3.[1][2][4] |
| GSK-3β | IC50: 6.7 nM[1][2][3] | |||
| AR-A014418 | GSK-3β | IC50: 104 nM[5][6][7][8][9][10] | Not significant | An ATP-competitive inhibitor with high specificity for GSK-3β.[5][6][7] Showed no significant inhibition against a panel of 26 other kinases.[5][8][9][10] |
| Ki: 38 nM[5][6][7][8][9][10] |
Detailed Kinase Panel Data for CHIR-99021
The following table presents the percentage of inhibition by CHIR-99021 at a concentration of 10 µM against a selection of kinases, demonstrating its off-target profile.
| Kinase | % Inhibition at 10 µM[11] |
| GSK3α | 99.9 |
| GSK3β | 99.9 |
| CDK2/CycA2 | 79.3 |
| CDK5 | 51.2 |
| CK1g1 | 85.8 |
| PLK1 | 59.2 |
| BRAF | 53.8 |
| Erk5 | 61.3 |
| LIMK1 | 78.9 |
| MELK | 53.5 |
| PKR | 57.1 |
| RSK3 | 53.6 |
Experimental Protocols
The determination of kinase inhibitor specificity is paramount and is typically achieved through a variety of biochemical assays.
Biochemical Kinase Assay (General Protocol)
A common method to assess the potency and selectivity of a kinase inhibitor is through in vitro kinase activity assays. These assays measure the transfer of a phosphate group from ATP to a substrate by the kinase.
-
Assay Setup : The kinase, a specific substrate (peptide or protein), and the test inhibitor at various concentrations are combined in a reaction buffer.
-
Reaction Initiation : The reaction is initiated by the addition of ATP. For ATP-competitive inhibitors, the concentration of ATP is a critical parameter and is often kept near the Michaelis constant (Km) of the kinase.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection : The extent of substrate phosphorylation is quantified. Several detection methods are available:
-
Radiometric Assays : Use of radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) allows for the direct measurement of phosphate incorporation into the substrate.[12][13]
-
Luminescence-Based Assays : These assays, such as ADP-Glo™, measure the amount of ADP produced, which is directly proportional to kinase activity.[14]
-
Fluorescence-Based Assays : Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[12][15]
-
-
Data Analysis : The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is determined by plotting the kinase activity against the logarithm of the inhibitor concentration.
Kinome Scanning
For a broader assessment of selectivity, inhibitors are often screened against a large panel of kinases, a process known as kinome scanning. This can be performed using various platforms:
-
Activity-Based Assays : The inhibitor is tested against a large number of purified kinases in individual biochemical assays.
-
Competitive Binding Assays : These assays, such as KINOMEscan™, measure the ability of an inhibitor to compete with a known, immobilized ligand for binding to the ATP-binding site of a large number of kinases. The results are often reported as the percentage of control, where a lower percentage indicates stronger binding of the inhibitor.[16]
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in assessing kinase inhibitor specificity and the context of GSK-3 signaling, the following diagrams are provided.
References
- 1. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 2. stemcell.com [stemcell.com]
- 3. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 4. agscientific.com [agscientific.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AR-A014418, GSK-3 inhibitor (CAS 487021-52-3) | Abcam [abcam.com]
- 11. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. domainex.co.uk [domainex.co.uk]
- 15. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 16. researchgate.net [researchgate.net]
Independent Validation of GSK-3 Inhibitor 7's Effect on Beta-Catenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of GSK-3 inhibitor 7, a Meridianin C derivative, with alternative Glycogen Synthase Kinase-3 (GSK-3) inhibitors in modulating the beta-catenin signaling pathway. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers investigating the therapeutic potential of GSK-3 inhibition.
Introduction to GSK-3 and Beta-Catenin Signaling
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. A key function of GSK-3 is its role as a negative regulator in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, binding to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to regulate the expression of target genes involved in cell fate determination and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making GSK-3 a compelling therapeutic target.
Comparative Analysis of GSK-3 Inhibitors
This section compares this compound with a selection of alternative inhibitors, focusing on their potency and their demonstrated effects on β-catenin stabilization and transcriptional activity.
Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various GSK-3 inhibitors and their observed effects on β-catenin.
| Inhibitor | Target(s) | IC50 | Effect on β-Catenin Stabilization | Effect on TCF/LEF Reporter Activity |
| This compound (Meridianin C derivative) | GSK-3β | 5.25 µM | Data not available | Data not available |
| Tideglusib | GSK-3 | ~60 nM | Does not induce nuclear β-catenin accumulation[1] | Modulates Wnt signaling pathway[2] |
| COB-187 | GSK-3α/β | 22 nM (GSK-3α), 11 nM (GSK-3β)[3] | Increases total β-catenin levels and enhances nuclear localization[4] | Data not available |
| LY2090314 | GSK-3α/β | 1.5 nM (GSK-3α), 0.9 nM (GSK-3β) | Stabilizes β-catenin at nM concentrations[5] | Stimulates TCF/LEF reporter activity at nM concentrations[5][6] |
| 6-Bromoindirubin-3'-oxime (BIO) | GSK-3α/β | ~5 nM | 1.55-fold increase in total β-catenin; 1.51-fold increase in nuclear β-catenin[7] | Increases TCF/LEF reporter activity |
| SB-415286 | GSK-3α/β | 31 nM (Ki for GSK-3α) | Stabilizes β-catenin | Activates TCF/LEF-dependent transcription |
| CHIR-99021 | GSK-3α/β | 6.7 nM (GSK-3α), 10 nM (GSK-3β) | Stabilizes β-catenin | Potent activator of TCF/LEF reporter activity[8] |
Note: While quantitative data for the direct effect of this compound on β-catenin stabilization and TCF/LEF reporter activity is not currently available in the public domain, its potency as a GSK-3β inhibitor suggests it would lead to β-catenin stabilization.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate independent validation.
Western Blot for Beta-Catenin Detection
This protocol is used to quantify the relative abundance of β-catenin protein in cell lysates.
-
Cell Lysis:
-
Treat cells with the GSK-3 inhibitor of interest at various concentrations and time points.
-
Wash cells with ice-old phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensity using densitometry software. Normalize the β-catenin signal to a loading control protein (e.g., GAPDH or β-actin).
-
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of β-catenin.
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a TCF/LEF luciferase reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with the GSK-3 inhibitor of interest at various concentrations. Include a positive control (e.g., Wnt3a conditioned media or another known GSK-3 inhibitor) and a negative control (vehicle).
-
-
Luciferase Assay:
-
After the desired incubation time (typically 16-24 hours), lyse the cells using the luciferase assay lysis buffer.
-
Measure the firefly luciferase activity using a luminometer.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal for each well.
-
Express the results as fold induction over the vehicle-treated control.
-
Mandatory Visualizations
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention for GSK-3 inhibitors.
Caption: Canonical Wnt/β-catenin signaling pathway.
Experimental Workflow for Inhibitor Validation
This diagram outlines the general workflow for validating the effect of a GSK-3 inhibitor on β-catenin.
Caption: Workflow for validating GSK-3 inhibitor effects.
References
- 1. Evidence that fold-change, and not absolute level, of β-catenin dictates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Activation of β-catenin signalling by GSK-3 inhibition increases p-glycoprotein expression in brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β suppresses the proliferation of rat hepatic oval cells through modulating Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of GSK-3 Inhibitor 7
Researchers and drug development professionals handling GSK-3 inhibitors must adhere to stringent safety and disposal protocols to ensure a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of GSK-3 inhibitor 7, a compound recognized as a hazardous substance. Strict adherence to these guidelines is crucial for mitigating risks to personnel and the environment.
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact this compound product in use, as chemical properties and disposal requirements may vary. The following procedures are based on general safety data for commercially available GSK-3 inhibitors and should be adapted to meet the specific requirements outlined in your product's SDS and local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, ensure all personnel are equipped with appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Compatible chemical-resistant gloves |
| Skin and Body | Impervious clothing, such as a lab coat |
| Respiratory | NIOSH-approved respirator (if handling powders or creating aerosols) |
Handling Precautions:
-
Avoid all personal contact, including inhalation of dust or aerosols.
-
Use in a well-ventilated area, preferably within a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
Step-by-Step Disposal Protocol
This compound and its container must be disposed of as hazardous waste. All waste must be handled in accordance with local, state, and federal regulations.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of the inhibitor and be sealable to prevent leaks or spills.
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials, such as strong acids/alkalis or strong oxidizing/reducing agents, should be kept separate.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations, such as the accumulation start date and associated hazards (e.g., "Toxic," "Harmful if swallowed," "Very toxic to aquatic life").
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Storage should be at the temperature specified in the product's SDS (e.g., -20°C for powder or -80°C in solvent).
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide the EHS or contractor with a complete and accurate description of the waste, including the SDS if requested.
-
-
Decontamination of Work Area:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with the this compound. Use an appropriate cleaning agent as recommended by the SDS or your institution's safety protocols.
-
Dispose of all cleaning materials as hazardous waste. Do not allow wash water from cleaning to enter drains.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling GSK-3 inhibitor 7
This guide provides crucial safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling GSK-3 Inhibitor 7. Adherence to these procedures is vital for ensuring a safe laboratory environment and minimizing exposure risk to this potent compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent research compound. Based on the Safety Data Sheet (SDS) for a structurally similar compound, GSK-3β Inhibitor VII, it is considered a hazardous substance that can cause severe burns and may have cumulative harmful effects.[1] Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent all personal contact, including inhalation and skin absorption.[1]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended. Nitrile gloves offer good resistance to a variety of chemicals, including oils, greases, and some solvents.[2][3] For prolonged contact or when handling concentrated solutions, heavyweight nitrile or neoprene gloves should be used.[4] |
| Body Protection | Impervious Laboratory Coat or Gown | A disposable, back-closing gown made of a low-permeability fabric is required to protect against spills. |
| Respiratory Protection | NIOSH-Approved Respirator | An N95-rated respirator is required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5] For operations with a higher potential for aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.[6] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.
Operational Plan: Safe Handling Workflow
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure. The work surface should be lined with absorbent, plastic-backed paper to contain any spills.
Experimental Protocols
This protocol outlines the steps for safely preparing a 10 mM stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood or Class II Biosafety Cabinet
-
Appropriate PPE (see table above)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Don Personal Protective Equipment (PPE): Before entering the designated handling area, put on all required PPE as specified in the table above. This includes inner and outer gloves, a lab coat, and eye protection. An N95 respirator should be used as you will be handling a powder.
-
Prepare the Workspace: All handling of this compound should be conducted in a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Weigh the Compound:
-
Tare a clean, empty microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound into the tube. Avoid creating dust.
-
-
Dissolve the Compound:
-
In the fume hood, add the appropriate volume of anhydrous DMSO to the tube to achieve a 10 mM concentration.
-
Cap the tube securely.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may be required for some compounds, but always check the compound's stability information first.
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label all aliquots with the compound name, concentration, date, and your initials.
-
-
Decontaminate the Workspace: After handling is complete, wipe down all surfaces and equipment in the fume hood with an appropriate decontamination solution (e.g., 70% ethanol followed by a suitable laboratory disinfectant). Dispose of the absorbent paper as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, outer gloves are removed first, followed by the lab coat, and then inner gloves. Wash hands thoroughly after removing all PPE.
Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE, absorbent paper, and empty containers, must be disposed of as hazardous chemical waste.[1]
-
Solid Waste: Collect all contaminated solid waste (gloves, gowns, absorbent paper, etc.) in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this material down the drain.[7]
-
Empty Containers: The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO), and the rinsate collected as hazardous liquid waste. The defaced, triple-rinsed container can then be disposed of in accordance with institutional guidelines.
-
All hazardous waste must be handled and disposed of according to local, state, and federal regulations.
GSK-3 Signaling Pathway Overview
GSK-3 is a constitutively active serine/threonine kinase that plays a key role in various cellular processes. Its activity is primarily regulated by inhibitory phosphorylation. For instance, in the PI3K/Akt signaling pathway, activation of Akt leads to the phosphorylation of GSK-3β at Serine 9, which inhibits its kinase activity. This inhibition allows for the dephosphorylation of its downstream targets, affecting processes like glycogen metabolism and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. gloves.com [gloves.com]
- 4. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 5. thomassci.com [thomassci.com]
- 6. Respirators that Protect Against Chemical, Biological, Radiological, and Nuclear Hazards | Personal Protective Equipment | CDC [cdc.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
